Benzyl 4-amino-2-hydroxybenzoate
Description
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
benzyl 4-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C14H13NO3/c15-11-6-7-12(13(16)8-11)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 |
InChI Key |
CZAAMPINPSQRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
An In-depth Technical Guide to the Synthesis of Benzyl 4-amino-2-hydroxybenzoate
Introduction
Benzyl 4-amino-2-hydroxybenzoate is a molecule of significant interest in medicinal chemistry and drug development. As a derivative of 4-aminosalicylic acid (4-ASA), a well-established antitubercular agent, it holds potential as a prodrug or a scaffold for the development of novel therapeutic agents. The introduction of the benzyl ester moiety can modulate the parent molecule's lipophilicity, potentially improving its pharmacokinetic profile, such as membrane permeability and bioavailability. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for Benzyl 4-amino-2-hydroxybenzoate, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in fundamental principles of organic chemistry and analogous, well-documented transformations.
Synthetic Strategy: A Three-Pronged Approach
The synthesis of Benzyl 4-amino-2-hydroxybenzoate from 4-aminosalicylic acid presents a classic challenge in regioselective synthesis. The starting material possesses three reactive functional groups: a carboxylic acid, a phenolic hydroxyl group, and an aromatic amine. To achieve selective benzylation at the less nucleophilic carboxylic acid position, a protection-esterification-deprotection strategy is the most logical and reliable approach. This ensures that the more reactive amino and hydroxyl groups do not interfere with the desired esterification reaction.
The proposed pathway can be summarized in three core stages:
-
Orthogonal Protection: The simultaneous protection of the amino and hydroxyl functionalities.
-
Fischer-Speier Esterification: The acid-catalyzed esterification of the carboxylic acid with benzyl alcohol.
-
Concurrent Deprotection: The removal of the protecting groups to yield the final product.
Caption: A high-level overview of the three-stage synthesis pathway.
PART 1: Orthogonal Protection of 4-Aminosalicylic Acid
Expertise & Experience: The primary challenge in this synthesis is the differential reactivity of the amino, hydroxyl, and carboxyl groups. The amino and phenolic hydroxyl groups are significantly more nucleophilic than the carboxylic acid. Therefore, direct esterification would likely lead to a complex mixture of N-benzylated, O-benzylated, and esterified products. A robust protection strategy is paramount for a clean and high-yielding synthesis. We will employ a combination of tert-Butoxycarbonyl (Boc) for the amine and tert-Butyldimethylsilyl (TBDMS) for the phenol. This choice is based on their well-documented stability under the conditions required for the subsequent esterification and the availability of reliable methods for their eventual removal.[1][2]
Experimental Protocol: Protection
-
Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-aminosalicylic acid (1.0 eq.).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Amine Protection: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) (1.2 eq.). Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Hydroxyl Protection: Once the amine protection is complete (as indicated by TLC), add imidazole (2.5 eq.) to the reaction mixture, followed by tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.). Stir at room temperature overnight.
-
Workup and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the fully protected intermediate.
Trustworthiness: This sequential one-pot protection protocol is designed for efficiency. The choice of TEA as a base for the Boc protection minimizes side reactions. Imidazole serves a dual role in the TBDMS protection step, acting as both a base and a catalyst. Each step of the workup is crucial for removing unreacted reagents and byproducts, ensuring the purity of the protected intermediate for the next stage.
PART 2: Fischer-Speier Esterification
Expertise & Experience: With the nucleophilic amino and hydroxyl groups masked, we can proceed with the selective esterification of the carboxylic acid. The Fischer-Speier esterification is a classic, equilibrium-driven reaction that is well-suited for this transformation.[3][4] The reaction involves heating the carboxylic acid with an excess of the alcohol (benzyl alcohol in this case) in the presence of a strong acid catalyst. To drive the reaction to completion, the water formed as a byproduct must be removed. The use of a Dean-Stark apparatus with an azeotroping solvent like toluene is the standard and most effective method to achieve this.[5]
Caption: The mechanism of the Fischer-Speier esterification.
Experimental Protocol: Esterification
-
Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask.
-
Reagents: To the flask, add the protected 4-aminosalicylic acid (1.0 eq.), a large excess of benzyl alcohol (5-10 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq.).
-
Solvent: Add toluene as the azeotroping solvent.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, typically 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Then, wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol. The crude benzylated intermediate can be carried forward to the next step, or purified by column chromatography if necessary.
Trustworthiness: The use of a Dean-Stark trap provides a visual confirmation of the reaction's progress as water is collected. The basic wash with sodium bicarbonate is critical to quench the reaction and prevent potential acid-catalyzed degradation during workup and storage.
PART 3: Concurrent Deprotection
Expertise & Experience: The final step is the removal of the Boc and TBDMS protecting groups to unveil the target molecule. An efficient synthesis aims to minimize the number of steps. Fortunately, both the Boc and TBDMS groups can be cleaved under acidic conditions. A strong acid like trifluoroacetic acid (TFA) is highly effective for this purpose.[2] This one-pot deprotection simplifies the overall process and avoids the need for multiple reaction and purification steps.
Experimental Protocol: Deprotection
-
Setup: In a round-bottom flask, dissolve the crude or purified benzylated intermediate from the previous step in an anhydrous solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the deprotection by TLC until all the starting material is consumed (typically 1-3 hours).
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Be cautious as CO₂ evolution will occur. Separate the organic layer and wash with water and brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Benzyl 4-amino-2-hydroxybenzoate.
Trustworthiness: The low temperature at the start of the deprotection helps to control the exothermic reaction. The neutralization step is crucial to remove the highly acidic TFA. The final purification by both chromatography and recrystallization ensures the high purity of the final product, which is essential for any subsequent biological or pharmaceutical applications.[6]
Data Summary
| Reagent/Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 4-Aminosalicylic Acid | C₇H₇NO₃ | 153.14 | Starting Material |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Amine Protecting Agent |
| TBDMSCl | C₆H₁₅ClSi | 150.72 | Hydroxyl Protecting Agent |
| Benzyl Alcohol | C₇H₈O | 108.14 | Esterification Reagent |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Catalyst |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | Deprotecting Agent |
| Benzyl 4-amino-2-hydroxybenzoate | C₁₄H₁₃NO₃ | 243.26 | Final Product |
Conclusion
This guide outlines a comprehensive and scientifically robust three-stage pathway for the synthesis of Benzyl 4-amino-2-hydroxybenzoate. By employing a well-reasoned strategy of protection, esterification, and deprotection, this methodology is designed to overcome the inherent challenges of regioselectivity associated with the multifunctional 4-aminosalicylic acid starting material. Each protocol has been constructed with an emphasis on procedural integrity, efficiency, and the rationale behind each experimental choice. This in-depth guide serves as a valuable resource for researchers and professionals engaged in the synthesis of novel pharmaceutical compounds, providing a solid foundation for the successful preparation of Benzyl 4-amino-2-hydroxybenzoate.
References
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An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-amino-2-hydroxybenzoate
Abstract: Benzyl 4-amino-2-hydroxybenzoate is a multifaceted organic compound that stands at the intersection of several key areas in chemical and pharmaceutical sciences. As a derivative of 4-aminosalicylic acid, a known antitubercular agent, and possessing a benzyl ester moiety common in prodrug design and peptide synthesis, this molecule presents significant potential as a versatile chemical intermediate.[1][2] This technical guide provides a comprehensive, in-depth analysis of its core physicochemical properties. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its chemical behavior, offers detailed experimental protocols for its characterization, and contextualizes its properties within the broader landscape of pharmaceutical development. While experimental data for this specific molecule is sparse in public literature, this guide synthesizes information from structurally related analogues and established chemical principles to provide robust predictions and a solid foundation for future research.
Chemical Identity and Structural Analysis
Benzyl 4-amino-2-hydroxybenzoate is structurally defined by a 4-aminosalicylic acid core that has been esterified with benzyl alcohol. This arrangement brings together three critical functional groups on a single scaffold: a primary aromatic amine (-NH₂), a phenolic hydroxyl (-OH), and a benzyl ester (-COOCH₂Ph). The interplay of these groups dictates the molecule's reactivity, stability, and overall physicochemical profile.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | benzyl 4-amino-2-hydroxybenzoate | - |
| CAS Number | 21546-03-2 | |
| Molecular Formula | C₁₄H₁₃NO₃ | [3] |
| Molecular Weight | 243.26 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)N)O | [3] |
| InChIKey | CZAAMPINPSQRLM-UHFFFAOYSA-N |[3] |
The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (carbonyl oxygen, hydroxyl oxygen, amine nitrogen) sites, combined with a lipophilic benzyl group, imparts an amphiphilic character to the molecule, which is critical for its solubility and membrane permeability characteristics.
Synthesis and Purification Strategy
The synthesis of Benzyl 4-amino-2-hydroxybenzoate is not widely documented, but a logical pathway can be devised from standard organic chemistry principles. The primary challenge lies in the selective esterification of the carboxylic acid in the presence of the more nucleophilic amino group and the reactive phenolic hydroxyl. A direct Fischer esterification is unlikely to be effective and may lead to side products. A more controlled approach involving protection of the amino group is advisable.
Caption: Proposed workflow for the synthesis of Benzyl 4-amino-2-hydroxybenzoate.
Experimental Protocol: N-Protection and Esterification
This protocol is a representative, adaptable method based on well-established procedures for amino acid and phenol chemistry.[4]
-
N-Protection:
-
Suspend 4-Amino-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as 1,4-dioxane/water (2:1).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base like sodium bicarbonate (NaHCO₃, 2.5 equivalents).
-
Stir the mixture vigorously at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Causality: The Boc group selectively protects the highly nucleophilic amino group, preventing it from reacting in the subsequent esterification step. The bicarbonate maintains a basic pH to facilitate the reaction.
-
-
Esterification:
-
Once the starting material is consumed, acidify the mixture with 1M HCl to pH ~3 and extract the N-Boc protected acid with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Dissolve the crude N-Boc-4-amino-2-hydroxybenzoic acid in a polar aprotic solvent like Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃, 2.0 equivalents) and Benzyl Bromide (BnBr, 1.2 equivalents).
-
Stir the reaction at room temperature for 8-16 hours, again monitoring by TLC.
-
Causality: K₂CO₃ is a mild base that deprotonates the carboxylic acid, forming a carboxylate salt which then acts as a nucleophile to displace the bromide from benzyl bromide, forming the ester.
-
-
Deprotection and Purification:
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Dissolve the crude protected ester in a minimal amount of dichloromethane (DCM). Add an excess of Trifluoroacetic Acid (TFA) and stir at room temperature for 1-2 hours.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, regenerating the free amine.
-
Concentrate the mixture, re-dissolve in ethyl acetate, and wash with saturated sodium bicarbonate solution to neutralize excess TFA.
-
The final product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Core Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for any application in drug development, from formulation to predicting pharmacokinetic behavior.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Status |
|---|---|---|
| Physical Form | Expected to be a crystalline solid at room temperature. | Predicted |
| Melting Point | Not available. Likely higher than the related Benzyl 4-hydroxybenzoate (109-112 °C) due to additional H-bonding from the amino group.[5] | Inferred |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents like ethanol, acetone, and DMSO. | Predicted |
| LogP (o/w) | 3.1 | Predicted[3] |
| pKa | Two pKa values expected: one acidic (phenolic -OH, ~8-10) and one basic (aromatic -NH₂, ~3-4). | Predicted |
Lipophilicity (LogP)
The predicted octanol/water partition coefficient (XlogP) of 3.1 indicates that Benzyl 4-amino-2-hydroxybenzoate is a significantly lipophilic molecule.[3] This property is a critical determinant of its ability to cross biological membranes and suggests good potential for oral absorption. However, high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic clearance.
Acidity and Basicity (pKa)
The molecule is amphoteric, possessing both a weakly basic aromatic amine and a weakly acidic phenolic hydroxyl group.
Caption: Predicted ionization states of the molecule as a function of pH.
-
Basic pKa (pKa₁): The aromatic amine is expected to have a pKa in the range of 3-4. At physiological pH (~7.4), this group will be predominantly in its neutral, unprotonated form (-NH₂).
-
Acidic pKa (pKa₂): The phenolic hydroxyl group is expected to have a pKa in the range of 8-10. It will also be in its neutral, protonated form (-OH) at physiological pH.
Experimental Protocol: pKa Determination by UV-Spectrophotometry
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to pH 12).
-
Add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low (<1%) to avoid altering the buffer pH.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.
-
Causality: The protonation state of the amino and hydroxyl groups alters the electronic structure of the aromatic chromophore, leading to shifts in the UV absorbance maxima (λmax).
-
Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve(s) can be analyzed to determine the inflection points, which correspond to the pKa values.
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a suite of spectroscopic techniques. The following are predicted data based on the known structure.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Signals / Bands |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~7.3-7.5 ppm (m, 5H, benzyl Ar-H), ~5.3 ppm (s, 2H, -CH₂-), Aromatic protons on the benzoate ring will form a complex pattern due to substitution, ~4.0-5.0 ppm (br s, 2H, -NH₂), ~9.0-10.0 ppm (br s, 1H, -OH). |
| ¹³C NMR | Chemical Shift (δ) | ~168 ppm (C=O, ester), ~110-160 ppm (aromatic carbons), ~67 ppm (-CH₂-). |
| IR | Wavenumber (cm⁻¹) | 3400-3200 (O-H and N-H stretches), ~3030 (Aromatic C-H stretch), ~1680 (C=O ester stretch), ~1600, 1500 (Aromatic C=C stretch), ~1250 (C-O stretch). |
| MS (ESI+) | m/z | 244.0968 [M+H]⁺, 266.0788 [M+Na]⁺.[3] |
Expert Interpretation: In the ¹H NMR spectrum, the singlet at ~5.3 ppm for the benzylic protons is a key diagnostic signal. The protons of the substituted benzoate ring are expected to show a more complex splitting pattern than a simple para-substituted system due to the three different substituents. In mass spectrometry, a characteristic fragmentation pattern would involve the loss of the benzyl group (C₇H₇, 91 m/z) or the benzyloxy radical, leading to a prominent fragment ion corresponding to the 4-amino-2-hydroxybenzoyl cation.
Stability and Recommended Storage
The stability of the compound is a critical consideration for its use as a research chemical or developmental candidate. The parent compound, 4-amino-2-hydroxybenzoic acid, is known to be unstable in aqueous solution and can discolor upon exposure to air, likely due to oxidation of the aminophenol moiety.[1]
-
Oxidative Stability: The electron-rich aromatic ring, substituted with both an amino and a hydroxyl group, is susceptible to oxidation. This can lead to the formation of colored impurities over time.
-
Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis back to its parent acid and benzyl alcohol, particularly under strongly acidic or basic conditions.
-
Photosensitivity: Many aromatic amines and phenols are light-sensitive.
Recommended Storage: To ensure long-term integrity, Benzyl 4-amino-2-hydroxybenzoate should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, heat, and oxygen.
Applications in Research and Drug Development
The true value of a chemical entity is realized through its application. The structural motifs within Benzyl 4-amino-2-hydroxybenzoate make it a highly promising building block.
Caption: Role as a versatile building block for creating diverse chemical libraries.
-
Prodrug of 4-Aminosalicylic Acid: The benzyl ester can serve as a prodrug moiety, masking the polar carboxylic acid of 4-aminosalicylic acid. This would increase lipophilicity, potentially enhancing cell permeability and oral bioavailability. In vivo, esterase enzymes would cleave the benzyl ester to release the active parent drug.
-
Scaffold for Library Synthesis: The three distinct functional groups provide orthogonal handles for chemical modification. The amine can be acylated or alkylated, the hydroxyl group can be converted to ethers or other esters, and the benzyl ester can be hydrogenated to reveal the carboxylic acid for amide coupling, allowing for the rapid generation of diverse chemical libraries for screening.[2][6]
-
Intermediate for Complex Heterocycles: The aminophenol structure is a common precursor for the synthesis of various heterocyclic systems, which are privileged structures in medicinal chemistry.
Conclusion
Benzyl 4-amino-2-hydroxybenzoate is a chemical entity with significant, yet largely untapped, potential. While a full experimental characterization is not yet available in the public domain, this guide has established a robust, predictive framework for its key physicochemical properties based on established chemical principles and data from analogous structures. Its predicted lipophilicity, amphoteric nature, and multiple functional handles make it an attractive intermediate for applications ranging from prodrug design to combinatorial library synthesis. The protocols and predictive data contained herein provide a critical foundation for researchers and drug development professionals seeking to explore and exploit the full potential of this versatile molecule.
References
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Hasan, E., Ali, S. A., ZİA, A., & BUKHARİ, S. (n.d.). Scheme 1: Synthesis of 4-((2-hydroxybenzylidene)amino)benzoic acid (NSB). ResearchGate. Available at: [Link]
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ChemBK. (2022, October 16). 4-Amino-2-hydroxybenzoic acid - Physico-chemical Properties. Available at: [Link]
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Discovery, Evolution, and Mechanistic Deep-Dive of 4-Amino-2-Hydroxybenzoic Acid (PAS) Derivatives in Antimicrobial Therapy
The Genesis of 4-Amino-2-Hydroxybenzoic Acid (PAS)
The discovery of 4-amino-2-hydroxybenzoic acid—commonly known as para-aminosalicylic acid (PAS)—stands as one of the earliest and most elegant examples of rational drug design in the history of antimicrobial therapy.
The conceptual foundation was laid in 1940 when Frederick Bernheim published a pivotal observation: the addition of salicylic acid dramatically increased the oxygen uptake and metabolic rate of Mycobacterium tuberculosis (1)[1]. Reading this report, Swedish clinician-scientist Jörgen Lehmann hypothesized in 1943 that M. tuberculosis possessed a highly specific metabolic dependency on salicylates. Lehmann deduced that a slight structural modification to the salicylic acid scaffold could yield a competitive inhibitor—an antimetabolite that would stall bacterial growth (2)[2].
By introducing an amino group at the para position, Lehmann designed PAS. He commissioned chemist Karl Gustav Rosdahl to synthesize the compound. In 1944, PAS was successfully administered to a patient, resulting in a dramatic clinical recovery and cementing its place alongside streptomycin as a foundational pillar of tuberculosis (TB) therapy[2].
Mechanistic Paradigm: Hijacking the Folate Biosynthesis Pathway
From a biochemical perspective, PAS is not a simple, static enzyme inhibitor; it is a sophisticated prodrug that weaponizes the bacterium's own enzymatic machinery. Its mechanism of action is highly specific to mycobacteria due to the unique structural tolerances of their folate synthesis enzymes.
PAS structurally mimics para-aminobenzoic acid (PABA), the natural precursor for folate. The mechanistic cascade proceeds as follows:
-
Competitive Binding: PAS competes with PABA for the active site of dihydropteroate synthase (DHPS, encoded by folP1). Because PAS binds with a comparable affinity (Km ~17.7 μM for PAS vs. 11.4 μM for PABA), it effectively displaces the natural substrate (3)[3].
-
Enzymatic Incorporation: DHPS covalently links PAS to a pteridine ring, forming a false intermediate (hydroxyl-dihydropteroate).
-
Lethal Inhibition: This false intermediate is subsequently glutamated by dihydrofolate synthase (DHFS) to form a dead-end hydroxyl-dihydrofolate antimetabolite. This terminal molecule acts as a potent, competitive inhibitor of dihydrofolate reductase (DHFR), starving the mycobacterium of tetrahydrofolate—a critical cofactor for purine and thymidine biosynthesis (4)[4].
Fig 1. Mechanism of PAS hijacking the mycobacterial folate biosynthesis pathway.
The Evolution of PAS Derivatives: Overcoming Pharmacokinetic Limitations
Despite its historic efficacy, native PAS is burdened by severe pharmacokinetic (PK) liabilities. It is highly hydrophilic, leading to rapid renal clearance and poor intracellular penetration. Consequently, patients historically required massive daily doses (10–12 grams), which induced profound gastrointestinal toxicity and poor compliance.
To circumvent these issues, medicinal chemists have synthesized various lipophilic derivatives (esters and amides). The goal is to increase the partition coefficient (Clog P) to enhance passive diffusion across the lipid-rich mycobacterial cell wall, while ensuring the derivative can still be metabolically activated.
Quantitative Comparison of PAS and Lipophilic Derivatives
The following table summarizes the structure-activity relationship (SAR) of native PAS compared to several synthesized lipophilic ester derivatives, highlighting how alterations in Clog P impact in vitro efficacy (5)[5].
| Compound | R-Group Substitution (Phenolic/Carboxylic modification) | Calculated Lipophilicity (Clog P) | MIC₉₀ against M. tuberculosis (μg/mL) |
| PAS (Native) | None | 1.056 | ~1.0 - 1.25 |
| Derivative IIa | 4-Fluorobenzyl | 3.849 | 36.8 |
| Derivative IId | n-Hexyl | 4.583 | 16.7 |
| Derivative IIc | n-Heptyl | 5.112 | 29.1 |
| Derivative IIb | 2-Naphthylmethyl | 4.880 | > 50.0 |
Data Analysis Insight: While increasing lipophilicity improves membrane penetration, excessive bulk (e.g., the 2-naphthylmethyl group in IIb) disrupts the molecule's ability to fit into the DHPS active site once internalized, causing a sharp drop in antimicrobial potency. The n-hexyl derivative (IId) represents an optimal balance between lipophilicity and target affinity[5].
Experimental Workflow: Synthesis of Lipophilic PAS Derivatives
To systematically investigate the SAR of PAS, synthesizing stable lipophilic esters is a foundational protocol. As an application scientist, I emphasize that the causality behind each reagent choice is paramount to avoiding complex side reactions. Below is a self-validating methodology for synthesizing the 4-fluorobenzyl PAS ester (Derivative IIa).
Step-by-Step Methodology
Step 1: Selective N-Protection (Formation of N-Acyl PAS)
-
Action: React native PAS with 1.0 equivalent of propionic anhydride in refluxing tetrahydrofuran (THF).
-
Causality: The primary amine at the para position is highly nucleophilic. If left unprotected, the subsequent alkylation step would yield an intractable mixture of N-alkylated, O-alkylated, and di-alkylated products. Propionic anhydride selectively forms the N-acyl derivative. THF is utilized as an aprotic solvent that readily dissolves the reagents at reflux while allowing for rapid solvent evaporation post-reaction.
Step 2: O-Alkylation (Esterification)
-
Action: Treat the N-acyl intermediate with 1.5 equivalents of 4-fluorobenzyl bromide and potassium carbonate (K₂CO₃) in warm dimethylformamide (DMF).
-
Causality: K₂CO₃ acts as a mild base to selectively deprotonate the carboxylic acid, forming a highly reactive carboxylate anion without hydrolyzing the newly formed N-acyl group. DMF, a polar aprotic solvent, is critical here; it solvates the potassium cation effectively, leaving the carboxylate anion "naked" and dramatically accelerating the S_N2 nucleophilic substitution of the bromide.
Step 3: Isolation and Purification via Trituration
-
Action: Quench the reaction with water, extract the organic layer, and wash the resulting crude solid with diethyl ether.
-
Causality: Relying on silica gel column chromatography for highly polar PAS derivatives often leads to poor recovery yields due to streaking. Diethyl ether trituration selectively dissolves unreacted alkyl halides and non-polar byproducts, leaving the analytically pure crystalline target compound intact (yielding ~98% purity). This self-validating purification step ensures the compound is immediately suitable for in vitro MIC biological assays.
Fig 2. Experimental workflow for the synthesis and isolation of lipophilic PAS derivatives.
References
- Source: nih.
- Source: ubc.
- Source: asm.
- Source: nih.
- Source: researchgate.
Sources
Benzyl 4-amino-2-hydroxybenzoate: A Strategic Derivative of 4-Aminosalicylic Acid in Advanced Drug Design
Executive Summary
4-Aminosalicylic acid (4-ASA) is a foundational pharmacophore historically recognized for its efficacy as an anti-tuberculosis agent and its structural relationship to 5-ASA, a frontline treatment for inflammatory bowel disease. However, in modern rational drug design, the native hydrophilicity of 4-ASA limits its ability to penetrate complex cellular membranes or occupy deep hydrophobic binding pockets.
By synthesizing Benzyl 4-amino-2-hydroxybenzoate —the benzyl ester derivative of 4-ASA—researchers unlock a highly versatile intermediate and active pharmacophore. This modification masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity. As a Senior Application Scientist, I present this technical guide to detail the mechanistic rationale, self-validating synthetic protocols, and advanced therapeutic applications of this critical derivative.
Chemical Rationale & Structural Biology
The derivatization of 4-ASA into its benzyl ester serves two primary functions in medicinal chemistry:
-
Synthetic Shielding: The benzyl ester acts as a robust protecting group for the carboxylic acid during complex multi-step syntheses (e.g., solid-phase peptide synthesis or combinatorial library generation), allowing selective functionalization of the amine or phenol groups[1].
-
Hydrophobic Pocket Targeting: In structural biology, the addition of the benzyl aromatic ring extends the molecule's hydrophobic footprint. When targeting protein-protein interactions (PPIs), such as the SH2 domain of STAT3, the salicylic acid core mimics a phosphorylated tyrosine (pTyr) residue, while the benzyl group anchors the molecule into adjacent hydrophobic subpockets[2].
Physicochemical Profiling
The esterification of 4-ASA fundamentally alters its physicochemical properties, optimizing it for different biological environments. Below is a comparative summary of the calculated properties.
| Property | 4-Aminosalicylic Acid (4-ASA) | Benzyl 4-amino-2-hydroxybenzoate | Impact on Drug Design |
| Molecular Weight | 153.14 g/mol | 243.26 g/mol | Remains within Lipinski's Rule of 5 limits. |
| Estimated cLogP | ~0.8 (Hydrophilic) | ~2.8 (Lipophilic) | Enhanced membrane permeability; better fit for hydrophobic target pockets. |
| H-Bond Donors | 3 (Amine, Phenol, Acid) | 2 (Amine, Phenol) | Reduced desolvation penalty upon target binding. |
| H-Bond Acceptors | 4 | 4 | Maintains critical interaction points for target engagement. |
| Primary Utility | Systemic API (Tuberculosis) | Synthetic Intermediate / PPI Inhibitor | Shifts utility from a standalone drug to a modular building block. |
Synthetic Methodology & Validation
Direct esterification of 4-ASA with benzyl alcohol or benzyl bromide inevitably yields a complex mixture of O-alkylated and N-alkylated products due to the high nucleophilicity of the para-amino group. To establish a high-yield, self-validating workflow, a transient N-protection strategy is mandatory[1].
Protocol: Regioselective Synthesis of Benzyl 4-amino-2-hydroxybenzoate
Step 1: N-Protection via Boc Anhydride
-
Procedure: Dissolve 4-ASA in a suitable solvent (e.g., THF or dioxane/water) with a mild base (e.g., NaHCO3). Add Di-tert-butyl dicarbonate (Boc2O) dropwise. Stir at room temperature.
-
Causality: Shielding the amine with a bulky, base-stable tert-butyloxycarbonyl (Boc) group ensures strict regioselectivity in the subsequent esterification step, preventing unwanted N-benzylation.
-
Validation: Successful protection is confirmed via 1H-NMR by the appearance of a strong singlet at ~1.4–1.5 ppm (9H, tert-butyl group) and a corresponding shift in the aromatic protons.
Step 2: Steglich Esterification with Benzyl Alcohol
-
Procedure: Dissolve the N-Boc protected 4-ASA in dry dichloromethane (DCM). Add benzyl alcohol, followed by N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). Stir at room temperature overnight.
-
Causality: Traditional Fischer esterification requires harsh acidic conditions and heat, which would prematurely cleave the Boc protecting group. The Steglich esterification allows coupling at room temperature, preserving the integrity of the N-Boc shield.
-
Validation: The reaction generates 1,3-dicyclohexylurea (DCU) as a white precipitate, providing immediate visual confirmation of reaction progress. Filtration removes the DCU, and LC-MS confirms the mass of the protected ester.
Step 3: Orthogonal N-Deprotection
-
Procedure: Suspend the purified intermediate in an anhydrous solution of 6M HCl in ethyl acetate (EtOAc). Stir at room temperature for 2 hours[1].
-
Causality: Final unmasking requires the removal of the Boc group without hydrolyzing the newly formed benzyl ester. Aqueous acids or bases would risk ester hydrolysis. Anhydrous HCl in EtOAc provides the necessary acidity to evolve isobutylene and CO2 gas, leaving the ester strictly intact.
-
Validation: The cessation of gas evolution indicates reaction completion. Final purity is validated by the complete disappearance of the Boc signal in 1H-NMR and the retention of the benzyl methylene protons at ~5.3 ppm.
Synthetic workflow of Benzyl 4-amino-2-hydroxybenzoate from 4-ASA.
Applications in Advanced Therapeutics
A. Disruption of STAT3 Dimerization in Oncology
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor often constitutively activated in human cancers. Activation requires the dimerization of STAT3 monomers via reciprocal SH2 domain–pTyr interactions.
Derivatives of 4-ASA are utilized as non-phosphorylated, salicylic acid-based small molecule inhibitors (such as the S3I-201 analogs). The salicylic acid core mimics the pTyr residue. By converting the carboxylic acid to a benzyl ester (or utilizing the benzyl group in adjacent functionalization), the molecule gains the necessary bulk and lipophilicity to occupy the hydrophobic subpockets of the SH2 domain. This steric blockade prevents STAT3 dimerization, halting oncogenic gene transcription and inducing tumor cell apoptosis[2][3].
Disruption of STAT3 dimerization by benzyl-derivatized 4-ASA.
B. Small Molecule–Peptide Conjugates for HIV-1 Fusion Inhibition
In virology, Benzyl 4-amino-2-hydroxybenzoate serves as a critical hydrophobic anchor. When designing HIV-1 fusion inhibitors, researchers conjugate this small molecule to the N-terminus of specific peptides (e.g., P26). The benzyl-derivatized small molecule acts as a substitute for the pocket-binding domain (PBD) of larger viral proteins, targeting a deep hydrophobic pocket on the HIV-1 gp41 envelope glycoprotein. This hybrid approach maintains highly potent anti-HIV-1 fusion activity at low nanomolar levels while reducing the overall peptide size, enhancing the drug's pharmacokinetic profile[1].
Conclusion
The transformation of 4-aminosalicylic acid into Benzyl 4-amino-2-hydroxybenzoate exemplifies the power of rational chemical derivatization. By carefully orchestrating protection and esterification steps, researchers can synthesize a stable, lipophilic building block. Whether serving as a hydrophobic anchor to block viral fusion or as a steric wedge to disrupt oncogenic protein dimerization, this derivative remains a highly valuable asset in the modern drug development pipeline.
References
-
[1] Design, Synthesis, and Biological Evaluation of Highly Potent Small Molecule–Peptide Conjugates as New HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1
-
[2] Antagonism of the Stat3–Stat3 Protein Dimer with Salicylic Acid Based Small Molecules. PMC - National Institutes of Health. 2
-
[3] Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities. PMC - National Institutes of Health. 3
Sources
Application Note: Strategic Incorporation of Benzyl 4-amino-2-hydroxybenzoate in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of the 4-aminosalicylic acid (PAS) pharmacophore into peptide sequences is a highly effective strategy in the development of peptidomimetics, targeted drug conjugates, and viral fusion inhibitors[1]. However, integrating this moiety during standard Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. The free carboxylic acid and phenolic hydroxyl groups of unprotected PAS can lead to unwanted cross-reactivity and polymerization.
This application note details a robust, self-validating protocol for utilizing Benzyl 4-amino-2-hydroxybenzoate as an orthogonal building block in SPPS. By leveraging the benzyl ester for carboxylate protection and employing high-efficiency uronium-based coupling chemistries (e.g., HATU), researchers can quantitatively acylate the sterically hindered, poorly nucleophilic aniline amine[2][3].
Mechanistic Rationale & Strategy
The Role of Orthogonal Benzyl Protection
In Fmoc-based SPPS, the growing peptide chain is typically protected by acid-labile tert-butyl (tBu) groups. Benzyl 4-amino-2-hydroxybenzoate introduces an orthogonal layer of protection[1][4]:
-
Stability during Elongation: The benzyl ester is completely stable to the repeated piperidine treatments used for Fmoc deprotection.
-
Stability during Cleavage: It withstands standard trifluoroacetic acid (TFA) cleavage cocktails, allowing the intermediate PAS-peptide conjugate to be isolated and purified with the carboxylate masked.
-
Selective Unmasking: The benzyl group can be cleanly removed post-cleavage via catalytic hydrogenation (Pd/C, H₂) without affecting the newly formed amide bonds[1].
Overcoming Aniline Nucleophilicity
Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard carbodiimide coupling reagents (DIC/HOBt) fail to achieve complete conversion when acylating anilines on solid support[2]. To overcome this thermodynamic barrier, the protocol utilizes HATU combined with N,N-Diisopropylethylamine (DIPEA) . HATU generates a highly reactive 7-azabenzotriazole active ester, which drastically accelerates the acylation of the hindered aniline nitrogen[3].
Managing Phenolic Interference
While the amino group is the primary nucleophile, the unprotected phenolic hydroxyl of Benzyl 4-amino-2-hydroxybenzoate can undergo competitive O-acylation when exposed to highly activated HATU-esters. To ensure absolute chemoselectivity, our protocol incorporates a targeted O-acylation reversal step . Because phenolic esters are highly base-labile compared to amides, a brief post-coupling treatment with 20% piperidine selectively hydrolyzes any errant ester bonds while leaving the target aniline amide intact.
SPPS Workflow Visualization
Workflow for incorporating Benzyl 4-amino-2-hydroxybenzoate in SPPS.
Quantitative Data: Coupling Optimization
The table below summarizes the causality behind reagent selection, demonstrating the necessity of highly active uronium or phosphonium salts for aniline acylation on solid support.
| Coupling Reagent | Additive / Base | Solvent System | Conditions | Typical Conversion (%) |
| DIC / HOBt | DIPEA | DMF | 24 h, 25°C | < 20% |
| HBTU | DIPEA | DMF | 24 h, 25°C | 35 - 40% |
| PyAOP | DIPEA | DMF | 16 h, 25°C | > 90% |
| HATU | DIPEA | DMF/NMP (1:1) | 16 h, 25°C | > 85% |
| HATU | DIPEA | DMF/NMP (1:1) | 30 min, 75°C (MW) | > 95% |
Note: NMP is incorporated into the optimized solvent system to disrupt inter-chain hydrogen bonding and improve the accessibility of the resin-bound carboxylate to the bulky aniline[3].
Experimental Protocols
Protocol A: On-Resin Acylation of Benzyl 4-amino-2-hydroxybenzoate
This protocol assumes the peptide has been elongated to the desired length and presents a free carboxylic acid (e.g., an N-terminal succinic acid spacer or a selectively deprotected Asp/Glu side chain).
Step-by-Step Methodology:
-
Resin Swelling: Swell 0.1 mmol of the resin-bound peptide in 3 mL of DMF/NMP (1:1 v/v) for 30 minutes. Drain the solvent.
-
Carboxyl Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of HATU in 1.5 mL of DMF/NMP. Add 0.6 mmol (6.0 eq) of DIPEA. Vortex for 1 minute to generate the active 7-azabenzotriazole ester.
-
Aniline Introduction: Add the activation cocktail to the resin. Immediately add 0.3 mmol (3.0 eq) of Benzyl 4-amino-2-hydroxybenzoate.
-
Coupling: Agitate the reaction mixture at room temperature for 16 hours. Alternative: For rapid synthesis, apply microwave irradiation at 75°C for 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 3 mL) and DCM (5 × 3 mL).
-
O-Acylation Reversal (Critical Step): Treat the resin with 20% piperidine in DMF (3 mL) for 10 minutes to hydrolyze any transiently formed phenolic esters. Wash thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).
Protocol B: Self-Validation via Micro-Cleavage
Standard colorimetric assays (e.g., Kaiser test) are invalid here because they only detect aliphatic amines. A micro-cleavage must be performed to validate the coupling.
-
Transfer ~5 mg of the coupled resin to a microcentrifuge tube.
-
Add 100 µL of cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Incubate for 1 hour at room temperature.
-
Precipitate the cleaved intermediate by adding 1 mL of ice-cold diethyl ether. Centrifuge at 10,000 rpm for 3 minutes and decant the ether.
-
Dissolve the pellet in 200 µL of 50% Acetonitrile/Water and analyze via LC-MS.
-
Validation Criterion: Confirm the disappearance of the starting peptide mass and the appearance of the product mass (+225 Da relative to the free carboxylate peptide, accounting for the loss of H₂O during amide bond formation).
Protocol C: Cleavage and Orthogonal Benzyl Deprotection
Once coupling is validated, the peptide is cleaved from the resin, followed by the removal of the benzyl ester to yield the active PAS pharmacophore.
-
Global Cleavage: Treat the bulk resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Filter the resin and precipitate the peptide in cold diethyl ether. Centrifuge, decant, and dry the crude Benzyl-protected peptide intermediate[1].
-
Hydrogenation Setup: Dissolve the crude intermediate in Methanol/Water (1:1) containing 0.1% TFA (to maintain peptide solubility and prevent catalyst poisoning by basic amines).
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) at a 10% w/w ratio relative to the peptide mass.
-
Reaction: Purge the flask with Nitrogen gas (3 cycles). Introduce Hydrogen gas via a balloon (~1 atm). Stir vigorously at room temperature for 3 hours.
-
Isolation: Filter the reaction mixture through a tightly packed Celite pad to safely remove the Pd/C catalyst. Wash the pad with additional Methanol.
-
Final Recovery: Concentrate the filtrate under reduced pressure to remove Methanol, then lyophilize the remaining aqueous solution to yield the final, fully deprotected PAS-peptide conjugate.
References
-
[1] Design, Synthesis, and Biological Evaluation of Highly Potent Small Molecule–Peptide Conjugates as New HIV-1 Fusion Inhibitors | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at:[Link]
-
[4] Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC. nih.gov. Available at:[Link]
-
[2] Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring - PMC. nih.gov. Available at:[Link]
-
[3] Cyrene as a bio-based solvent for HATU mediated amide coupling - SciSpace. scispace.com. Available at:[Link]
Sources
Benzyl 4-amino-2-hydroxybenzoate: Orthogonal Protecting Group Strategies and Protocols
Executive Summary and Strategic Rationale
The functionalization of multi-functional aromatic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of small molecule-peptide conjugates and complex alkaloids. 4-Aminosalicylic acid (PAS) , a well-known anti-tuberculosis agent, possesses three reactive handles: an aniline amine (-NH₂), a phenol (-OH), and a carboxylic acid (-COOH). To utilize PAS as a synthetic building block—such as in the design of HIV-1 fusion inhibitors[1] or benzodiazepine alkaloids like circumdatin[2]—precise chemoselectivity is required.
Benzyl 4-amino-2-hydroxybenzoate emerges as the premier intermediate in this context. By masking the carboxylic acid as a benzyl (Bn) ester, chemists unlock an orthogonal protecting group strategy. The benzyl ester is highly stable to both the basic conditions used in Solid-Phase Peptide Synthesis (SPPS) (e.g., 20% piperidine for Fmoc removal) and the mild acidic conditions used for Boc deprotection (e.g., HCl in ethyl acetate). This allows for iterative, selective functionalization of the amino group, followed by global deprotection using strong acids (e.g., HF) or catalytic hydrogenolysis[1].
Mechanistic Insights: Chemoselectivity and Intramolecular Hydrogen Bonding
The success of benzyl 4-amino-2-hydroxybenzoate relies heavily on the intrinsic electronic properties of the scaffold:
-
Orthogonality: The benzyl ester is completely orthogonal to the tert-butyloxycarbonyl (Boc) group. This allows the amine to be temporarily masked during the esterification of the carboxylic acid, and subsequently unmasked without cleaving the ester[1].
-
Phenolic Deactivation via H-Bonding: A critical mechanistic advantage of this scaffold is the strong intramolecular hydrogen bond formed between the 2-hydroxyl group and the carbonyl oxygen of the benzyl ester. This interaction significantly reduces the nucleophilicity and pKa of the phenol. Consequently, downstream acylation or alkylation of the unmasked 4-amino group can often be achieved with high chemoselectivity without requiring an additional protecting group for the phenol[2].
Synthetic workflow for the preparation and orthogonal utilization of Benzyl 4-amino-2-hydroxybenzoate.
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the three-step synthesis of benzyl 4-amino-2-hydroxybenzoate from commercially available 4-aminosalicylic acid. Every step is designed with built-in purification triggers (e.g., precipitation) to ensure high fidelity without the need for exhaustive chromatography.
Step 1: Synthesis of 4-(tert-Butoxycarbonylamino)-2-hydroxybenzoic acid (N-Boc-PAS)
Objective: Selectively protect the highly nucleophilic aniline amine to prevent self-polymerization or unwanted N-alkylation in subsequent steps.
-
Reaction Setup: Dissolve 4-aminosalicylic acid (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of THF and H₂O (0.2 M).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv). Causality: The weak base deprotonates the carboxylic acid (improving solubility) and neutralizes the acid generated during Boc anhydride decomposition, without being strong enough to deprotonate the phenol.
-
Boc Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours.
-
Workup (Self-Validation): Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O. Carefully acidify the aqueous layer to pH 3 using 1 M HCl at 0 °C. The N-Boc-PAS will precipitate as a white solid. Filter, wash with cold water, and dry under a vacuum.
Step 2: Synthesis of Benzyl 4-(tert-butoxycarbonylamino)-2-hydroxybenzoate
Objective: Introduce the benzyl ester protecting group at the carboxylic acid.
-
Reaction Setup: Dissolve N-Boc-PAS (1.0 equiv) in anhydrous DMF (0.3 M) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.2 equiv). Causality: K₂CO₃ selectively deprotonates the carboxylic acid (pKa ~3) over the intramolecularly hydrogen-bonded phenol (pKa >10), ensuring O-alkylation occurs strictly at the carboxylate[2].
-
Alkylation: Add benzyl bromide (BnBr, 1.1 equiv) dropwise. Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 3:1).
-
Workup: Quench the reaction by pouring it into ice water. Extract with ethyl acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and recrystallize from hexanes/ethyl acetate to afford the fully protected intermediate.
Step 3: Selective Boc Deprotection to Yield Benzyl 4-amino-2-hydroxybenzoate
Objective: Unmask the amine while leaving the benzyl ester strictly intact, preparing the molecule for downstream coupling[1].
-
Reaction Setup: Suspend the fully protected intermediate (e.g., 10.76 g, 31.3 mmol) in a solution of 6 M HCl in ethyl acetate (50 mL)[1].
-
Causality: HCl in EtOAc is preferred over Trifluoroacetic acid (TFA). TFA can occasionally cause partial cleavage of sensitive benzyl esters or leave residual trifluoroacetate salts that interfere with downstream biological assays. HCl provides a clean, easily removable volatile acid.
-
-
Cleavage: Stir the mixture at room temperature for 2 hours. The acid catalyzes the elimination of isobutylene and carbon dioxide from the Boc group[1].
-
Isolation (Self-Validation): As the Boc group is removed, the resulting free amine is immediately protonated to form the hydrochloride salt. Because this salt is insoluble in ethyl acetate, it precipitates out of the solution, driving the reaction to completion according to Le Chatelier's principle.
-
Purification: Filter the precipitated solid and wash generously with petroleum ether or cold diethyl ether to remove any organic impurities. The product (Benzyl 4-amino-2-hydroxybenzoate hydrochloride) is obtained as a high-purity white solid (typically >95% yield)[1].
Data Presentation: Orthogonality and Deprotection Metrics
To assist in synthetic planning, the following tables summarize the orthogonality of the protecting groups on the PAS scaffold and the standard conditions required for their removal.
Table 1: Protecting Group Orthogonality Matrix for the PAS Scaffold
| Protecting Group | Masked Functional Group | Stability to 20% Piperidine (Basic, SPPS) | Stability to 6M HCl/EtOAc (Mild Acid) | Stability to HF or H₂/Pd-C |
| Boc | Amine (-NH₂) | Stable | Cleaved | Cleaved |
| Fmoc | Amine (-NH₂) | Cleaved | Stable | Stable (to H₂/Pd-C) |
| Benzyl (Bn) | Carboxylic Acid (-COOH) | Stable | Stable | Cleaved |
Table 2: Standard Deprotection Conditions for Benzyl 4-amino-2-hydroxybenzoate Conjugates
| Deprotection Method | Reagents & Conditions | Mechanism of Cleavage | Typical Yield | Notes / Causality |
| Hydrogenolysis | H₂ gas (1 atm), 10% Pd/C, MeOH, RT, 2h | Catalytic reduction of the benzyl C-O bond. | 90–98% | Ideal for small molecules. Avoid if the conjugate contains reducible alkenes, alkynes, or sulfur (catalyst poisoning). |
| Strong Acid Cleavage | Anhydrous HF, 0 °C, 1h (with scavengers like anisole) | SN1-type cleavage generating a benzyl cation (trapped by scavengers). | 85–95% | Standard for SPPS. Simultaneously cleaves the peptide from the resin and removes the benzyl ester[1]. |
| Saponification | 1 M KOH or LiOH, THF/H₂O, RT, 4h | Base-catalyzed hydrolysis of the ester. | 80–90% | Useful when acid-sensitive groups are present. May cause epimerization in sensitive peptide conjugates[1]. |
References
-
Design, Synthesis, and Biological Evaluation of Highly Potent Small Molecule–Peptide Conjugates as New HIV-1 Fusion Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Total Syntheses of the Benzodiazepine Alkaloids Circumdatin F and Circumdatin C. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS). PMC - National Institutes of Health. Available at:[Link]
Sources
Application Note: Development and Validation of Antimicrobial Assays for Benzyl 4-amino-2-hydroxybenzoate
Introduction & Mechanistic Rationale
Para-aminosalicylic acid (PAS) remains a critical second-line agent for the treatment of multidrug-resistant Mycobacterium tuberculosis (MDR-TB). However, its clinical efficacy is severely hampered by rapid systemic clearance and poor bioavailability, which necessitate massive daily doses (up to 12 grams) that frequently induce severe 1[1].
Benzyl 4-amino-2-hydroxybenzoate (Benzyl-PAS) is an advanced, highly lipophilic ester prodrug designed to overcome these limitations. By masking the polar carboxylic acid group of PAS with a benzyl ester, the molecule achieves a significantly higher partition coefficient (LogP). This structural modification enhances passive diffusion across both the lipid-rich mycobacterial cell envelope and the phospholipid bilayer of host macrophages.
Mechanistically, Benzyl-PAS acts as a "prodrug of a prodrug." Once internalized, host or mycobacterial esterases cleave the benzyl group to release active PAS. PAS then competes with para-aminobenzoic acid (PABA) and is anomalously incorporated into the folate biosynthesis pathway by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS). This bioactivation generates a hydroxyl-dihydrofolate antimetabolite that directly 2[2].
Fig 1. Intracellular bioactivation and folate pathway inhibition by Benzyl-PAS.
Assay Design Philosophy & Causality
Evaluating lipophilic prodrugs requires a departure from standard aqueous antimicrobial testing. Standard 3[3] often underestimate the efficacy of compounds like Benzyl-PAS due to two primary factors:
-
Micellar Trapping : Mycobacterial broths utilize non-ionic surfactants (e.g., Tween-80) to prevent bacterial clumping. However, excess surfactant forms micelles that trap lipophilic drugs, artificially inflating the Minimum Inhibitory Concentration (MIC).
-
Lack of Extracellular Esterases : In cell-free media, the delayed hydrolysis of the benzyl ester can mask the drug's true potency.
To build a self-validating testing system, researchers must deploy a dual-assay approach : a highly controlled cell-free Resazurin Microtiter Assay (REMA) to establish baseline susceptibility, paired with a THP-1 Macrophage Infection Assay to quantify the compound's enhanced intracellular penetration and activation.
Experimental Protocols
Protocol A: Cell-Free Resazurin Microtiter Assay (REMA)
Objective: Determine the extracellular MIC of Benzyl-PAS against M. tuberculosis H37Rv.
Self-Validating Controls:
-
Sterility Control : Media + 1% DMSO (Validates aseptic technique).
-
Growth Control : M. tuberculosis + 1% DMSO (Validates bacterial viability and solvent non-toxicity).
-
Positive Control : Isoniazid (0.1 µg/mL) and unmodified PAS (Validates assay sensitivity).
Methodology:
-
Inoculum Preparation : Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and strictly 0.05% Tween-80 (to minimize micellar trapping) until the logarithmic growth phase (OD₆₀₀ ≈ 0.6). Dilute to a final concentration of 1×105 CFU/mL.
-
Compound Preparation : Solubilize Benzyl-PAS in 100% DMSO. Perform 2-fold serial dilutions in 7H9 broth across a 96-well plate (range: 0.1 µM to 100 µM). Crucial: Ensure the final DMSO concentration is normalized to exactly 1% v/v in all wells.
-
Infection & Incubation : Add 50 µL of the bacterial inoculum to 50 µL of the compound-containing media. Seal the plates in gas-permeable secondary containers and incubate at 37°C for 7 days.
-
Endpoint Detection : Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.
-
Interpretation : Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration of Benzyl-PAS that prevents this color shift.
Protocol B: THP-1 Intracellular Macrophage Infection Assay
Objective: Quantify the intracellular sterilizing capacity of Benzyl-PAS.
Causality of Key Steps:
-
Amikacin Wash : Aminoglycosides like Amikacin cannot penetrate eukaryotic cell membranes. Using it post-infection selectively eradicates extracellular bacilli, ensuring subsequent CFU counts strictly reflect intracellular survival.
-
Triton X-100 Lysis : This specific non-ionic detergent obliterates the host macrophage membrane but leaves the highly cross-linked, lipid-rich mycobacterial cell wall completely intact, allowing for accurate viable plating.
Fig 2. Workflow for THP-1 intracellular macrophage M. tuberculosis infection assay.
Methodology:
-
Macrophage Differentiation : Seed THP-1 human monocytes at 5×104 cells/well in 96-well tissue culture plates. Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 72 hours to induce differentiation into adherent macrophages.
-
Infection : Wash the monolayers with warm RPMI-1640. Add M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:10. Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Extracellular Clearance : Wash the wells 3x with PBS. Add RPMI containing 200 µg/mL Amikacin for 2 hours to kill non-phagocytosed bacteria.
-
Treatment : Wash the cells thoroughly and apply fresh RPMI containing serially diluted Benzyl-PAS (alongside PAS and Vehicle controls). Incubate for 72 hours.
-
Lysis & Plating : Aspirate the media, wash with PBS, and add 100 µL of 0.1% Triton X-100 for 10 minutes to lyse the macrophages.
-
Quantification : Serially dilute the lysate in PBS and plate on Middlebrook 7H10 agar. Incubate for 3–4 weeks and enumerate CFUs to calculate the intracellular log-reduction.
Data Presentation
The following table demonstrates the expected pharmacokinetic advantage of esterification. While Benzyl-PAS shows a moderate improvement in extracellular broth, its high lipophilicity drives a massive increase in intracellular efficacy compared to standard PAS.
Table 1: Comparative Antimicrobial and Cytotoxicity Profiles (Representative Data)
| Compound | Extracellular MIC (µM) | Intracellular MIC (µM) | THP-1 CC₅₀ (µM) | Selectivity Index (SI)* |
| PAS | 8.0 | 12.0 | >500 | >41 |
| Benzyl-PAS | 4.0 | 1.5 | >500 | >333 |
*Selectivity Index (SI) is calculated as CC₅₀ / Intracellular MIC. An SI > 10 indicates a favorable therapeutic window.
References
- Zheng, J., et al. (2013). "Discovery of the Mechanism of Action of a Critical Tuberculosis Drug: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis." Journal of Biological Chemistry / National Institutes of Health.
- Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI.
- Various Authors (2022). "Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS)." National Institutes of Health (PMC).
Sources
Advanced Protocols for the Deprotection of Benzyl Esters in Complex Molecules
Introduction & Mechanistic Rationale
Benzyl esters (OBn) are ubiquitous protecting groups for carboxylic acids in the total synthesis of complex natural products, peptides, and carbohydrates. Their popularity stems from their robust stability under a wide range of reaction conditions, including peptide coupling, base-catalyzed transformations, and mild acidic environments. However, the deprotection of benzyl esters in highly functionalized, complex molecules often presents a significant chemoselectivity challenge.
Standard deprotection relies on catalytic hydrogenolysis (Pd/C, H₂). While highly efficient for simple substrates, this method can lead to the undesired reduction of alkenes, alkynes, and nitro groups, or fail entirely in the presence of catalyst poisons such as thioethers or basic amines [1]. To overcome these limitations, alternative strategies—including catalytic transfer hydrogenation, Lewis acid-mediated cleavage, and nickel boride reduction—must be strategically employed based on the substrate's specific functional group tolerance.
Strategic Selection of Deprotection Methods
As an application scientist, selecting the correct deprotection method requires analyzing the molecule for competing reactive centers:
-
Catalytic Hydrogenolysis (Pd/C, H₂): The mechanistic pathway involves the adsorption of the benzyl ester onto the palladium surface, followed by oxidative addition of the benzylic C-O bond and subsequent reductive elimination. It is the method of choice for clean, scalable deprotection when no reducible groups are present [2].
-
Catalytic Transfer Hydrogenation: Utilizing hydrogen donors like 1,4-cyclohexadiene or ammonium formate with Pd/C provides a milder alternative to H₂ gas. This method often exhibits superior chemoselectivity and can overcome mild catalyst poisoning. For instance, in the total synthesis of the bicyclic peptide Celogentin C, tandem Cbz/benzyl ester cleavage was achieved using transfer hydrogenation without degrading the complex macrocyclic architecture [3].
-
Lewis Acid-Mediated Cleavage (SnCl₄): For substrates containing reducible functional groups (e.g., alkenes, alkynes), Lewis acids offer an orthogonal deprotection strategy. Tin(IV) chloride (SnCl₄) selectively cleaves benzyl esters via coordination to the ester oxygen atoms, which facilitates chloride attack at the benzylic position to cleave the O–CH₂Ph bond. Crucially, SnCl₄ leaves benzyl ethers and amines intact, providing exquisite chemoselectivity [4].
-
Nickel Boride (Ni₂B) Cleavage: Generated in situ from NiCl₂·6H₂O and NaBH₄, nickel boride in methanol provides a rapid, ambient-temperature cleavage of benzyl esters. This method is highly chemoselective, leaving other protecting groups (methyl, tert-butyl, trityl esters, and N-benzylamides) completely unaffected [5].
Quantitative Comparison of Methods
| Deprotection Method | Primary Reagents | Chemoselectivity Profile | Typical Reaction Time | Key Byproducts |
| Standard Hydrogenolysis | Pd/C (10%), H₂ gas (1-10 atm), MeOH/EtOAc | Poor for alkenes/alkynes/nitro; tolerant of acid/base-sensitive groups. | 1 - 12 h | Toluene |
| Transfer Hydrogenation | Pd/C (10%), 1,4-cyclohexadiene, EtOH | Moderate; milder than H₂ gas, often spares sterically hindered alkenes. | 2 - 16 h | Toluene, Benzene |
| Lewis Acid Cleavage | SnCl₄ (0.5-1.0 eq), CH₂Cl₂ | Excellent; leaves benzyl ethers, amides, and alkenes intact. | 2 - 24 h | Benzyl chloride |
| Nickel Boride Cleavage | NiCl₂·6H₂O, NaBH₄, MeOH | Excellent; orthogonal to Boc, PMB, and other esters (methyl, t-butyl). | 5 - 60 min | Toluene, Borate salts |
Experimental Workflows & Protocols
Protocol A: Standard Catalytic Hydrogenolysis
Best for: Substrates lacking reducible functional groups or catalyst poisons.
-
Preparation: In a round-bottom flask purged with argon, add 10% Pd/C (10-20% w/w relative to the substrate).
-
Solvent Addition (Causality): To prevent spontaneous ignition of solvent vapors by the dry palladium catalyst, carefully wet the Pd/C with a small amount of inert solvent (e.g., toluene) before adding the substrate dissolved in EtOAc or MeOH (0.1 M) [1].
-
Reaction: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The non-polar benzyl ester spot will disappear, replaced by a highly polar, baseline-retained carboxylic acid spot (stainable with bromocresol green).
-
Workup: Purge the flask with argon, filter the mixture through a pad of Celite to remove the Pd/C, and concentrate the filtrate in vacuo.
Protocol B: Catalytic Transfer Hydrogenation
Best for: Substrates prone to over-reduction or containing mild catalyst poisons.
-
Preparation: Dissolve the benzyl ester substrate (1.0 eq) in absolute ethanol or methanol (0.1 M).
-
Reagent Addition: Add 10% Pd/C (20% w/w) followed by 1,4-cyclohexadiene (10.0 eq) as the hydrogen donor.
-
Reaction (Causality): Heat the mixture to 60 °C. The 1,4-cyclohexadiene acts as an internal hydrogen source, driving the reaction forward without high-pressure H₂ gas, which minimizes the over-reduction of sensitive moieties [6].
-
Self-Validation: The evolution of benzene (the oxidation byproduct of 1,4-cyclohexadiene) can sometimes be detected by GC-MS. Complete conversion is validated by LC-MS.
-
Workup: Filter through Celite, wash with hot ethanol, and evaporate the solvent.
Protocol C: Chemoselective Lewis Acid Cleavage using SnCl₄
Best for: Complex molecules containing alkenes, alkynes, or multiple benzyl ethers.
-
Preparation: Dissolve the substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under a strict argon atmosphere.
-
Reagent Addition (Causality): Cool the solution to 0 °C. Dropwise add SnCl₄ (0.5 - 1.0 eq). SnCl₄ is highly moisture-sensitive; rigorous anhydrous conditions prevent premature hydrolysis, which would liberate HCl and potentially cleave acid-sensitive groups like Boc [7].
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours.
-
Self-Validation & Workup: Quench the reaction carefully with cold water. A white precipitate of tin oxides will form, validating the destruction of the active tin complex. Extract the aqueous layer with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
Protocol D: Rapid Cleavage using Nickel Boride
Best for: Rapid, ambient-temperature deprotection requiring orthogonality to other esters.
-
Preparation: Dissolve the substrate (1.0 eq) and NiCl₂·6H₂O (1.5 eq) in methanol (0.1 M).
-
Reagent Addition (Causality): Cool to 0 °C and carefully add NaBH₄ (4.5 eq) in small portions. Methanol is strictly required as the solvent to facilitate rapid hydride transfer and solubilize the intermediate borate complexes [5].
-
Self-Validation: The immediate color change from pale green (Ni²⁺) to opaque black (Ni₂B precipitate) visually validates the active catalyst formation. Vigorous hydrogen gas evolution serves as a secondary indicator.
-
Workup: Stir for 5-60 minutes, filter through Celite, wash with methanol, and concentrate.
Decision Matrix for Deprotection Strategy
Decision matrix for selecting a benzyl ester deprotection strategy in complex molecules.
References
-
Baker, A. E. G., Marchal, E., Lund, K. A. R., & Thompson, A. "The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines." Canadian Journal of Chemistry (2014). URL:[Link]
-
Ma, B., & Banerjee, B. "Total Synthesis of the Antimitotic Bicyclic Peptide Celogentin C." Journal of the American Chemical Society (2010). URL:[Link]
-
Conde Ceide, S., Trembleau, L., Haberhauer, G., Somogyi, L., Lu, X., Bartfai, T., & Rebek, J. Jr. "Synthesis of galmic: A nonpeptide galanin receptor agonist." Proceedings of the National Academy of Sciences (2004). URL:[Link]
Sources
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- 2. Synthesis of galmic: a nonpeptide galanin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimizing HPLC Separation of Benzoate Isomers
Welcome to the technical support center dedicated to resolving the common, yet often complex, challenges associated with the High-Performance Liquid Chromatography (HPLC) separation of benzoate isomers. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies, moving from foundational principles to specific, problem-solving FAQs.
The Challenge of Isomer Separation
Benzoate isomers, such as hydroxybenzoic acids (o-, m-, p-), aminobenzoic acids, and dimethylbenzoic acids, often exhibit very similar physicochemical properties.[1] This similarity makes their separation by HPLC a non-trivial task, requiring careful optimization of chromatographic parameters to achieve the desired resolution.[2][3] This guide will equip you with the knowledge to systematically approach this challenge.
Physicochemical Properties of Common Benzoate Isomers
A fundamental understanding of the properties of your target analytes is the first step in successful method development. The subtle differences in pKa and hydrophobicity (logP) between isomers are the very handles we use to manipulate their separation.
| Isomer | pKa (approx.) | logP (approx.) | Key Characteristics |
| o-Hydroxybenzoic Acid | 2.98 | 2.26 | Intramolecular hydrogen bonding can affect its interaction with the stationary phase. |
| m-Hydroxybenzoic Acid | 4.08 | 1.49 | Intermediate polarity and acidity among the hydroxy isomers. |
| p-Hydroxybenzoic Acid | 4.58 | 1.58 | The least acidic of the hydroxy isomers. |
| o-Aminobenzoic Acid | 2.05 (COOH), 4.95 (NH3+) | 1.24 | Zwitterionic nature requires careful pH control. |
| m-Aminobenzoic Acid | 3.12 (COOH), 4.78 (NH3+) | 1.05 | Zwitterionic properties influence retention. |
| p-Aminobenzoic Acid | 2.38 (COOH), 4.87 (NH3+) | 0.83 | The most polar of the aminobenzoic acid isomers. |
Note: pKa and logP values are approximate and can vary slightly depending on the source and measurement conditions.
Core Principles of Separation
The resolution of two chromatographic peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[4][5] A successful separation hinges on the strategic manipulation of these parameters.
Caption: The Resolution Triangle, illustrating the interplay of Efficiency, Selectivity, and Retention.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Poor Resolution & Co-eluting Peaks
Q1: My benzoate isomers are co-eluting or have very poor resolution. What is the first parameter I should adjust?
A1: The most powerful and often simplest parameter to adjust for ionizable compounds like benzoates is the mobile phase pH .[6][7] The ionization state of benzoic acids is highly dependent on pH. When the mobile phase pH is below the pKa of the acid, it will be in its neutral, more hydrophobic form and thus more retained on a reversed-phase column.[8] Conversely, at a pH above the pKa, the acid will be ionized, more polar, and elute earlier.[6] By adjusting the pH, you can significantly alter the relative retention times of the isomers, thereby improving selectivity.[7] For reproducible results, it is recommended to work at a pH at least one unit away from the pKa of your analytes.[6]
Q2: I've tried adjusting the pH, but the resolution is still not optimal. What's my next step?
A2: If pH optimization is insufficient, consider the following, changing one parameter at a time:[9]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities for aromatic compounds and can alter the elution order.[10]
-
Adjust the Column Temperature: Temperature can influence selectivity.[9][10] Try adjusting the column temperature in 5°C increments (e.g., from 30°C to 45°C).[11]
-
Change the Stationary Phase: If mobile phase adjustments don't yield the desired separation, the stationary phase chemistry is the next logical step.[2] Standard C18 columns are a good starting point, but for aromatic isomers, a Phenyl or Pentafluorophenyl (PFP) column can offer alternative selectivities due to π-π interactions.[10]
Peak Shape Problems: Tailing and Fronting
Q3: My peaks for the benzoate isomers are tailing significantly. What are the common causes and how can I fix this?
A3: Peak tailing for acidic compounds like benzoates is a frequent issue, often caused by secondary interactions with the stationary phase.[12] Here are the primary causes and solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing tailing.[8][13]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[8]
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can degrade column performance.[8]
-
Solution: Flush the column with a strong solvent.[10]
-
Caption: A decision tree for troubleshooting peak tailing.
Q4: What causes peak fronting and how is it addressed?
A4: Peak fronting, where the first half of the peak is broader than the second, is less common for benzoates but can occur.[14] Potential causes include low column temperature, sample solvent incompatibility, or sample overload.[14] Ensure your sample is dissolved in a solvent weaker than or the same as the mobile phase.[15]
Reproducibility Issues
Q5: My retention times are drifting between injections. What should I check?
A5: Retention time instability can compromise your results.[10] Investigate the following:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements.[10] Inconsistent pH due to improper buffering is a common culprit.[16]
-
Column Temperature: Inconsistent column temperature can lead to shifting retention times.[11] A 1°C change can alter retention times by 1-2%.[10] Using a column thermostat is highly recommended.[10][15]
-
Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates and, consequently, variable retention times.[17] Ensure your mobile phase is properly degassed.[11]
Experimental Protocols
Protocol 1: General Screening Method for Benzoate Isomer Separation
This protocol provides a robust starting point for developing a separation method for benzoate isomers.
-
Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start with a shallow gradient, for example, 10-50% B over 20 minutes. This will help to scout for the approximate elution conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength appropriate for your isomers (e.g., 254 nm).
-
Injection Volume: 5 µL.
Protocol 2: System Suitability Testing
Before running any samples, it's crucial to verify that your HPLC system is performing correctly.[17][18]
-
Prepare a System Suitability Solution: This should be a mixture of your benzoate isomers of interest at a known concentration.
-
Perform Replicate Injections: Inject the system suitability solution at least five times.[17]
-
Evaluate Key Parameters:
-
Precision/Repeatability: The Relative Standard Deviation (RSD) for the peak areas of the replicate injections should typically be less than 2%.[18][19]
-
Tailing Factor (T): The tailing factor should ideally be less than 2.[18][19]
-
Resolution (Rs): There should be a minimum resolution between the critical peak pairs (the most closely eluting isomers).[19] A value greater than 1.5 is generally desired for baseline separation.
-
Advanced Separation Strategies
When should I consider Ion-Exchange or HILIC?
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[20][21] This can be a powerful technique for benzoate isomers, especially aminobenzoic acids, which can carry a net positive or negative charge depending on the pH.[22] Anion-exchange chromatography would be suitable for the negatively charged benzoate ions at a pH above their pKa.[23]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[24][25] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[26] For highly polar benzoate isomers, HILIC can provide better retention and alternative selectivity.[27]
References
- Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Aromatic Acids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Separation of Isoquinoline Isomers.
- Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
- Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
- PubMed. (2006, May 15). Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- American Laboratory. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025, August 6). Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Interchim technology. (n.d.). Method Development HPLC.
- alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It.
- Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
- Thermo Fisher Scientific. (n.d.). HILIC separations.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- US Pharmacopeia (USP). (n.d.). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening.
- Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- PMC. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography.
- SpringerLink. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- SIELC Technologies. (2003, September 24). Benzoic Acid.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
- AugustaChrom. (n.d.). HPLC Separation of Denatonium benzoate on Newcrom A Column.
- Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
- Agilent. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes.
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- Oxford Academic. (2013, February 17). Ion Exclusion Chromatography of Aromatic Acids.
- Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
- Tosoh Bioscience. (n.d.). Ion Exchange Chromatography.
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troubleshooting benzyl ester cleavage under mild conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have hit a wall during the deprotection phase of their synthetic workflows. While standard catalytic hydrogenation (Pd/C with H₂ gas) is a staple for benzyl ester cleavage, it is a blunt instrument. When dealing with complex, multifunctional APIs, peptides, or natural products, standard conditions often lead to catalyst poisoning, over-reduction, or poor chemoselectivity.
This guide is designed to move beyond basic textbook procedures. Here, we will dissect the causality behind reaction failures and provide field-proven, mild alternatives to ensure your target molecules survive the deprotection step.
Mechanistic Decision Matrix
Before diving into specific troubleshooting scenarios, it is critical to map your substrate's vulnerabilities. Use the following decision matrix to select the optimal mild cleavage pathway.
Decision matrix for selecting mild benzyl ester cleavage conditions.
Core Troubleshooting Guides (FAQ)
Q1: My Pd/C catalyzed hydrogenolysis has stalled completely at 20% conversion. What is causing this, and how do I fix it? Causality & Solution: Stalled reactions are almost always a symptom of catalyst poisoning. Basic nitrogen atoms (amines) or low-valency sulfur compounds in your substrate strongly coordinate to the palladium surface. This blocks the active sites required for hydrogen adsorption and substrate binding, effectively killing the catalytic cycle[1].
-
The Fix: Add a mild acid like acetic acid (AcOH) to your solvent system. Protonating the basic amine prevents its lone pair from coordinating with the palladium[2]. Alternatively, switch from standard 10% Pd/C to Pearlman’s catalyst (Pd(OH)₂/C), which exhibits higher activity and resistance to certain poisons[2]. If you are using a continuous flow reactor, intermittent solvent washing can regenerate the catalyst by desorbing accumulated poisons[3].
Q2: I need to cleave a benzyl ester, but my molecule contains a sensitive alkene and a nitro group. How do I avoid over-reduction? Causality & Solution: Standard H₂ gas with Pd/C is highly active and lacks discrimination; it will readily reduce alkenes to alkanes and nitro groups to amines. To achieve mild, selective cleavage, you must decouple the hydrogen source from high-pressure gas.
-
The Fix: Employ Catalytic Transfer Hydrogenation (CTH). Using ammonium formate (NH₄HCO₂) as a hydrogen donor with Pd/C is highly effective. Ammonium formate decomposes into NH₃, CO₂, and H₂ directly on the catalyst surface, providing a controlled, mild reduction environment that can spare sensitive groups if the reaction time is strictly monitored[4][5]. Another excellent alternative is the NaBH₄/Pd-C system in methanol, which generates hydrogen in situ and can cleave benzyl esters in minutes at room temperature, allowing kinetic control over other reducible groups[6].
Q3: How can I selectively cleave a benzyl ester without affecting a benzyl ether or an N-benzyl group in the same molecule? Causality & Solution: Palladium-catalyzed hydrogenation struggles to differentiate between O-benzyl (ethers) and benzyl esters, often cleaving both indiscriminately. To achieve true orthogonality, you must abandon reductive pathways and exploit the Lewis basicity of the ester's carbonyl oxygen.
-
The Fix: Use Tin(IV) Chloride (SnCl₄). SnCl₄ selectively coordinates to the carbonyl oxygen of the benzyl ester, activating it for cleavage. Importantly, benzyl ethers, amines, and amides do not undergo debenzylation under these conditions, rendering SnCl₄ highly chemoselective[7].
Quantitative Data: Mild Cleavage Condition Comparison
To aid in experimental design, the following table summarizes the operational parameters and chemoselectivity profiles of mild cleavage methodologies.
| Cleavage Method | Reagents | Chemoselectivity Profile | Reaction Time / Temp | Key Advantage |
| Standard Hydrogenation | 10% Pd/C, H₂ (1 atm), MeOH | Poor (reduces alkenes, nitro, benzyl ethers) | 1-12 h / 25 °C | Atom economical, clean workup |
| Transfer Hydrogenation | 10% Pd/C, NH₄HCO₂, EtOH | Moderate (can spare some halogens/alkenes) | 0.5-3 h / 25-60 °C | Avoids H₂ gas, mild, scalable[4] |
| Rapid in situ H₂ | 10% Pd/C, NaBH₄, MeOH | Moderate | 5-30 min / 25 °C | Extremely fast, no gas cylinders[6] |
| Lewis Acid Cleavage | SnCl₄ (0.5-1.0 eq), CH₂Cl₂ | Excellent (spares benzyl ethers/amines) | 1-6 h / 30 °C | Orthogonal to hydrogenation[7] |
Self-Validating Experimental Protocols
A robust protocol must tell the chemist when it is working and when it is failing. The following methodologies include built-in self-validation checks.
Protocol A: Mild Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
-
Self-Validation Check: The visible evolution of gas bubbles (CO₂) upon mild heating indicates the active decomposition of the formate donor and confirms that the palladium catalyst is functional and unpoisoned. If no gas evolves, your catalyst is either dead or poisoned.
-
Preparation: In a round-bottom flask, dissolve the benzyl ester substrate (1.0 mmol) in ethanol or methanol (10 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Crucial Safety Step: Pd/C can be pyrophoric when dry; always add it to the flask under an inert atmosphere (N₂ or Ar) or wet it with a few drops of solvent first.
-
Donor Addition: Add ammonium formate (3.0 to 5.0 mmol) in one portion[4].
-
Reaction: Stir the mixture at room temperature. If gas evolution is slow, warm the reaction to 40-60 °C. Monitor the disappearance of the starting material by TLC.
-
Workup: Once complete, filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite thoroughly with additional solvent. Concentrate the filtrate under reduced pressure. The byproduct (ammonium salts) can be easily removed by a quick aqueous wash or a short silica plug.
Protocol B: Chemoselective Cleavage using SnCl₄ (Lewis Acid)
-
Self-Validation Check: The formation of a Lewis acid-base adduct between SnCl₄ and the ester carbonyl may cause a slight color shift in the solution. TLC monitoring should show the selective disappearance of the ester while ether/amine spots remain completely untouched.
-
Preparation: Dissolve the benzyl ester (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) under a strict inert atmosphere (N₂ or Ar)[7]. Ensure all glassware is oven-dried.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add SnCl₄ (0.5 to 1.0 mmol) dropwise via a glass syringe (avoid plastic syringes as SnCl₄ is highly corrosive).
-
Reaction: Remove the ice bath, allow the reaction to warm to 30 °C, and stir for 1 to 6 hours. Monitor progress via TLC or LC-MS[7].
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ at 0 °C. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the free carboxylic acid.
References
-
Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. Benchchem. 1
-
Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow (Blogspot). 2
-
VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. 4
-
Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. MDMA. 5
-
A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. 6
-
The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. ResearchGate. 7
-
Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano. 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. thalesnano.com [thalesnano.com]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
refining spectroscopic analysis of substituted benzoates
Welcome to the Advanced Spectroscopic Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter perplexing data when analyzing substituted benzoates. Because these molecules are highly sensitive to both electronic (inductive/resonance) and steric effects, their behavior in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) can easily deviate from standard predictive models.
This guide abandons generic troubleshooting. Instead, it provides the mechanistic causality behind these spectroscopic anomalies and establishes self-validating experimental protocols to ensure absolute data integrity.
Section 1: NMR Chemical Shift Anomalies
Q: Why do my 13 C NMR carbonyl shifts for para-substituted phenyl benzoates deviate from expected additive values?
A: This deviation is a classic manifestation of substituent-induced electronic interplay. The carbonyl carbon in a benzoate ester is electronically coupled to both the phenyl and benzoyl rings. Intuitively, one might expect an electron-withdrawing group (EWG) like −NO2 to pull electron density away from the carbonyl, causing deshielding (a downfield shift). However, in phenyl benzoates, EWGs actually cause shielding (an upfield shift), while electron-donating groups (EDGs) cause deshielding[1].
This reverse effect is governed by the Hammett equation ( δC(C=O)=ρ(X)σ(X)+k ), where the sensitivity constant ( ρ ) is negative[1]. The absolute value of ρ becomes higher as the benzoyl substituent becomes more electron-donating, proving that both inductive and resonance effects alter the polarization of the C=O π -bond across the entire molecular framework[1].
Self-Validating Protocol: Never rely on 1D 13 C shifts alone to confirm the structure of a novel benzoate. Always run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. By tracing the 3-bond coupling ( 3JC,H ) from the ortho-protons of the aromatic ring to the carbonyl carbon, you create a closed-loop validation system that confirms the peak assignment before you attempt to rationalize its chemical shift.
Section 2: FTIR Carbonyl Stretching Frequencies
Q: I am observing unexpected shifting and splitting in the carbonyl stretching band (~1700 cm −1 ) of my phenacyl benzoates. Is my sample impure?
A: Not necessarily. The exact position of the ν(C=O) band is highly dependent on the Hammett substituent constant ( σ ). For phenacyl benzoates, the carbonyl stretching frequency correlates linearly with the substituent constant via the equation ν=1706.3+8.70σ [2].
Furthermore, peak splitting in this region is frequently caused by conformational isomerism rather than chemical impurities. Substituted benzoates can exist in an equilibrium between s-trans and gauche conformations. Because the plane of the benzene ring twists relative to the carbonyl bond plane, each conformation presents a distinct dipole moment and consequently a distinct stretching frequency.
Self-Validating Protocol: To prove that the splitting is conformational, acquire FTIR spectra in two solvents with drastically different dielectric constants (e.g., non-polar CCl4 vs. polar Acetonitrile). If the relative intensity of the split peaks changes in response to solvent polarity, you have definitively validated a conformational equilibrium.
Section 3: Mass Spectrometry (ESI-MS) Ionization Inconsistencies
Q: Why am I losing the molecular ion peak [M−H]− and seeing unexpected high-mass clusters when analyzing benzoate derivatives via negative-mode ESI-MS?
A: Substituted benzoates possess a high propensity to form non-covalent gas-phase complexes. In negative electrospray ionization (ESI-MS), benzoate anions ( ArCOO− ) frequently coordinate with trace alkali metals ( M+ ) leached from glassware or solvents to form highly stable homodimers or heterodimers, such as [(ArCOO)2M]− [3].
Additionally, the gas-phase basicity of the benzoate—altered by its substituents—heavily influences its kinetic stability[4]. If the cone voltage is too high, electron-withdrawing substituents can destabilize the carboxylate moiety, leading to premature in-source decarboxylation (observed as a neutral loss of 44 Da)[3].
Self-Validating Protocol: Isolate the suspected dimer mass in the quadrupole and subject it to Collision-Induced Dissociation (CID). A true non-covalent dimer will cleanly fragment back into the monomeric benzoate anion and the neutral metal-benzoate salt, validating your initial mass assignment[3].
Quantitative Data Summary
The following table summarizes the causal relationship between Hammett constants and their resulting spectroscopic effects, allowing you to cross-reference your experimental data against theoretical expectations.
| Substituent (para) | Hammett σp | Expected 13 C NMR Carbonyl Shift Effect | Expected FTIR ν(C=O) Shift ( Δ cm −1 ) | ESI-MS Decarboxylation Risk |
| -OCH 3 | -0.27 | Deshielding (Downfield) | Negative shift (Lower frequency) | Low |
| -CH 3 | -0.17 | Slight Deshielding | Slight negative shift | Low |
| -H | 0.00 | Baseline | Baseline (~1706 cm −1 ) | Moderate |
| -Cl | +0.23 | Shielding (Upfield) | Positive shift | Moderate |
| -NO 2 | +0.78 | Strong Shielding | Strong positive shift | High (Requires low cone voltage) |
Experimental Methodologies
Protocol 1: Optimizing ESI-MS for Labile Substituted Benzoates
To prevent in-source fragmentation and limit dimer formation, follow this sequence:
-
Solvent Preparation: Prepare the substituted benzoate at 1-10 μ M in a 50:50 Methanol:Water mixture. Avoid Trifluoroacetic acid (TFA); instead, add 0.1% Ammonium Hydroxide ( NH4OH ) to force deprotonation in solution.
-
Voltage Tuning: Set the negative capillary voltage to -2.5 kV. Avoid higher voltages to prevent corona discharge, which is exacerbated by EWGs like −NO2 .
-
Declustering Potential (Cone Voltage): Start at a strictly low cone voltage (10-15 V) to preserve the intact [M−H]− ion. Gradually increase to 25-30 V only if you need to break up alkali-metal bound dimers (e.g., [M2Na]− ). Stop increasing if you observe a -44 Da peak (loss of CO2 ).
-
Desolvation Temperature: Maintain at 250 °C. Excessive heat thermally degrades labile benzoates prior to droplet desolvation.
Protocol 2: 2D HMBC Validation of Carbonyl Shifts
-
Acquisition Setup: Dissolve 15-20 mg of the benzoate in 0.6 mL of DMSO- d6 or CDCl3 . Ensure the lock signal is stable.
-
Parameter Optimization: Set the long-range coupling constant ( nJC,H ) delay to 8 Hz, which is optimal for observing 3-bond aromatic proton-to-carbonyl carbon correlations.
-
Data Processing: Apply a sine-bell squared window function in both dimensions ( t1 and t2 ) to enhance resolution. Verify the cross-peak between the aromatic ortho-protons (~7.5-8.0 ppm) and the ester carbonyl (~160-165 ppm).
Troubleshooting Workflow Visualization
Workflow for troubleshooting spectroscopic anomalies in substituted benzoates.
References
-
Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents Source: ACS Publications URL:[Link]
-
Substituent Effect on Carbonyl and Carboxylate Stretching Frequencies of Phenacyl Benzoates Source: Asian Journal of Chemistry URL:[Link]
-
Alkali Metal Cations Bonding to Carboxylate Anions: Studies using Mass Spectrometry and Quantum Chemical Calculations Source: ACS Publications URL:[Link]
-
Intrinsic Properties of α-Cyclodextrin Complexes with Benzoate Derivatives in the Gas Phase: An Experimental and Theoretical Study Source: ACS Publications URL:[Link]
Sources
challenges in the scale-up synthesis of Benzyl 4-amino-2-hydroxybenzoate
Welcome to the Process Chemistry Technical Support Center. As drug development professionals scale up the synthesis of Benzyl 4-amino-2-hydroxybenzoate (Benzyl PAS), they frequently encounter bottlenecks related to the polyfunctional nature of the starting material, 4-amino-2-hydroxybenzoic acid (para-aminosalicylic acid, PAS).
Because PAS contains three competing reactive sites—an aniline (-NH2), a phenol (-OH), and a carboxylic acid (-COOH)—achieving high chemoselectivity requires precise synthetic control. Furthermore, the thermodynamic instability of the PAS core introduces severe thermal degradation risks. This guide provides a field-proven, self-validating framework to troubleshoot and successfully execute this scale-up.
Pathway Visualization: Overcoming Chemoselectivity & Degradation
Direct esterification of PAS is notoriously difficult. The diagram below illustrates the required chemoselective protection strategy versus the primary degradation pathway encountered during improper scale-up.
Fig 1: Chemoselective synthesis of Benzyl PAS via N-Boc protection vs. thermal degradation.
Troubleshooting FAQs: The Causality of Reaction Failures
Q1: Why does direct Fischer esterification with benzyl alcohol and an acid catalyst fail upon scale-up? Causality: The application of heat in the presence of strong mineral acids (standard Fischer conditions) triggers rapid thermal decomposition. PAS is highly susceptible to decarboxylation, losing CO2 to form 3-aminophenol[1]. Solution: You must abandon direct acid-catalyzed esterification. Instead, utilize a milder coupling-agent approach (e.g., DCC/DMAP) after masking the reactive aniline group with di-tert-butyl dicarbonate ( Boc2O )[2].
Q2: During the workup of my intermediate, the solution rapidly changed from pale yellow to deep red. Is the batch ruined? Causality: Yes, a deep red or brown color change indicates severe oxidative degradation of the electron-rich aniline and phenol moieties, forming highly colored quinone-imine species[2]. Aminosalicylic acid derivatives are exceptionally sensitive to oxidation, especially under alkaline conditions or prolonged atmospheric exposure[3]. Solution: Discard the discolored batch, as its purity is permanently compromised[3]. For the next run, ensure all workup solvents are degassed, perform extractions under an inert argon or nitrogen atmosphere, and minimize the time the compound spends in alkaline conditions.
Q3: Direct alkylation with Benzyl Bromide and K2CO3 gives me a complex mixture. Why? Causality: While K2CO3 deprotonates the carboxylic acid to form a carboxylate nucleophile, it also partially deprotonates the phenol. Furthermore, the unprotected primary amine is inherently nucleophilic. This leads to rampant O-benzylation and N-benzylation competing with the desired esterification.
Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol must act as a self-validating system. If the physical observations (gas evolution, precipitation, color) do not match the checkpoints below, halt the process.
Protocol A: N-Boc Protection of 4-Amino-2-hydroxybenzoic Acid
-
Methodology: Dissolve commercially available 4-aminosalicylic acid in a 1:1 mixture of THF and water. Add 1.5 equivalents of NaHCO3 , followed by the slow, dropwise addition of 1.1 equivalents of Boc2O [2]. Stir at room temperature.
-
Causality: NaHCO3 acts as a mild base to deprotonate the aniline, enhancing its nucleophilicity toward Boc2O while keeping the pH low enough to prevent oxidative degradation.
-
Self-Validation Checkpoint: You will observe steady effervescence ( CO2 gas evolution). The reaction is complete when gas evolution ceases. By TLC (Hexanes/EtOAc 1:1), the highly polar, UV-active PAS spot at the baseline must completely disappear, replaced by a higher Rf spot.
Protocol B: DCC-Mediated Benzylation
-
Methodology: Dissolve N-Boc-PAS (1.0 eq) and DMAP (1.0 eq) in dry THF or tert-butyl alcohol. Add benzyl alcohol (1.2 eq). Dropwise, add a solution of DCC (1.2 eq) in THF over 5 minutes. Heat to reflux overnight[2].
-
Causality: DCC activates the carboxylic acid, while DMAP acts as an acyl transfer catalyst. Because the amine is Boc-protected, N-alkylation is impossible, forcing exclusive esterification.
-
Self-Validation Checkpoint: Within 15–30 minutes of DCC addition, a dense white precipitate of 1,3-dicyclohexylurea (DCU) must form[2]. If the solution remains clear, the DCC has hydrolyzed and the activation has failed. To purify, evaporate the solvent completely, resuspend in cold ethyl acetate, and filter off the insoluble DCU[2].
Protocol C: Deprotection to Yield Benzyl PAS
-
Methodology: Treat the purified Benzyl 4-(Boc-amino)-2-hydroxybenzoate with a 6 M solution of HCl in ethyl acetate. Stir at room temperature until completion[2].
-
Causality: Strong acid cleaves the Boc group. Crucially, using anhydrous HCl in ethyl acetate prevents the hydrolytic cleavage of the newly formed benzyl ester, which would inevitably occur if aqueous HCl were used.
-
Self-Validation Checkpoint: Isobutylene gas will evolve. As the Boc group is removed, the resulting Benzyl 4-amino-2-hydroxybenzoate hydrochloride salt will precipitate directly out of the ethyl acetate as a crystalline white solid. If the solid is pink or red, oxygen ingress has occurred[2].
Fig 2: Self-validating workflow for the esterification and deprotection stages.
Quantitative Data: Route Comparison
The following table summarizes the quantitative metrics behind why the protection-deprotection route is the only viable path for industrial scale-up.
| Synthesis Route | Key Reagents | Typical Yield | Major Impurities | Scale-Up Viability |
| Direct Fischer Esterification | BnOH, H2SO4 , Reflux | < 15% | 3-Aminophenol (Decarboxylation) | Low (Severe thermal hazard) |
| Direct Alkylation | BnBr, K2CO3 , DMF, 60°C | 30 - 40% | N-benzyl and O-benzyl byproducts | Low (Poor chemoselectivity) |
| Boc-Protection Route | Boc2O , DCC/DMAP, BnOH, HCl | 75 - 85% (Over 3 steps) | Trace DCU, unreacted BnOH | High (Controlled, easily purified) |
Sources
A Senior Application Scientist's Comparative Guide to Benzyl 4-amino-2-hydroxybenzoate and Other Commercially Significant Benzyl Esters
Introduction: Unveiling the Potential of a Niche Moiety
In the vast landscape of cosmetic and pharmaceutical ingredients, benzyl esters represent a cornerstone of formulation science. They serve diverse functions, from UV absorption and preservation to fragrance and active ingredient solubilization.[1] While compounds like Benzyl Salicylate and Benzyl Paraben are well-established and extensively documented, the scientific community is in constant pursuit of novel molecules with enhanced performance profiles. This guide introduces Benzyl 4-amino-2-hydroxybenzoate, a less-characterized ester, and provides a comparative framework against its more conventional counterparts.
The core structure of Benzyl 4-amino-2-hydroxybenzoate is intriguing; it combines the functionalities of a salicylate (a well-known UVB absorber) and an aminobenzoate (a chromophore and a structural relative of certain anesthetics and preservatives). This unique combination suggests a multifunctional potential that warrants a thorough comparative evaluation.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of properties to provide a logical, data-driven comparison. We will delve into physicochemical properties, analyze performance metrics relevant to common applications, and provide robust, self-validating experimental protocols for those seeking to conduct their own comparative studies. Our objective is to juxtapose the known, field-proven data of established benzyl esters with the inferred potential of Benzyl 4-amino-2-hydroxybenzoate, thereby creating a roadmap for future research and development.
Part 1: Physicochemical and Structural Analysis
The first step in any comparative analysis is to understand the fundamental physicochemical properties of the molecules . These properties govern solubility, stability, and bioavailability, directly impacting formulation and efficacy. Here, we compare Benzyl 4-amino-2-hydroxybenzoate with four widely used benzyl esters: Benzyl Salicylate, Benzyl Cinnamate, Benzyl Paraben, and Benzyl Benzoate.
Table 1: Comparative Physicochemical Properties of Selected Benzyl Esters
| Property | Benzyl 4-amino-2-hydroxybenzoate | Benzyl Salicylate | Benzyl Cinnamate | Benzyl Paraben (Benzyl 4-hydroxybenzoate) | Benzyl Benzoate |
| CAS Number | 4247-02-3 (from PubChem) | 118-58-1[2][3] | 103-41-3[4][5] | 94-18-8[6] | 120-51-4[7] |
| Molecular Formula | C₁₄H₁₃NO₃[8] | C₁₄H₁₂O₃[2] | C₁₆H₁₄O₂[4] | C₁₄H₁₂O₃[6] | C₁₄H₁₂O₂[7] |
| Molecular Weight | 243.26 g/mol [8] | 228.24 g/mol [3] | 238.28 g/mol [5] | 228.24 g/mol [6] | 212.24 g/mol [7] |
| Physical State | Solid (Predicted) | Colorless Liquid / Solid[2] | White to Pale Yellow Solid[4][5] | White Crystalline Powder[6][9] | Colorless Oily Liquid / Solid[7] |
| Melting Point | Not Available | 18-20 °C[2] | ~34 °C[4] | 109-114 °C[6] | 17-21 °C[7] |
| Boiling Point | Not Available | ~320 °C[10] | ~350 °C[4] | > 300 °C[6] | 323-324 °C[7] |
| Water Solubility | Low (Predicted) | Very Low (8.8 mg/L at 20°C)[10] | Insoluble (Predicted) | Very Low (~50-100 mg/L at 25°C)[6] | Very Low (15.3 mg/L at 20°C)[7] |
| LogP (Octanol-Water) | 3.1 (Predicted)[8] | 3.2 (XLogP3-AA)[10] | 4.1[4] | 3.56[6] | 3.97 (Predicted) |
Causality Behind Property Choices: The selected properties provide a foundational dataset for formulators. Molecular weight influences diffusion and concentration calculations. Melting and boiling points dictate processing and storage conditions. Water solubility and LogP are critical predictors of a compound's behavior in emulsion systems and its potential for skin penetration. The predicted low water solubility and moderate LogP of Benzyl 4-amino-2-hydroxybenzoate suggest it will behave like other cosmetic esters, favoring the oil phase of formulations.
Part 2: Comparative Performance Analysis
The utility of a benzyl ester is defined by its performance in specific applications. We will now compare the primary functions—UV absorption, preservative efficacy, and safety—providing experimental context and protocols for validation.
UV Absorption Characteristics: A Spectroscopic Comparison
Many benzyl esters are employed for their ability to absorb UV radiation, protecting skin and formulations from photodegradation.[2][11] Benzyl Salicylate is a well-known UVB absorber, while Benzyl Cinnamate also offers UV filtering properties.[11][12] The structure of Benzyl 4-amino-2-hydroxybenzoate, containing both a salicylate and an aminobenzoate moiety, strongly suggests it possesses UV-absorbing capabilities. The ortho-hydroxyl group allows for intramolecular hydrogen bonding, a feature known to enhance photostability and influence the absorption maximum (λmax).[12]
Table 2: Known UV Absorption Maxima (λmax)
| Compound | Class | Typical λmax | Primary UV Range | Reference |
| Benzyl Salicylate | Salicylate | ~300 nm | UVB | [12] |
| Benzyl Cinnamate | Cinnamate | 280-330 nm | UVB | [13] |
| Octyl Methoxycinnamate | Cinnamate (for comparison) | ~310 nm | UVB | [13] |
| Avobenzone | Dibenzoylmethane (for comparison) | ~356 nm | UVA | [13] |
| Benzyl 4-amino-2-hydroxybenzoate | Salicylate / Aminobenzoate | Predicted in UVB/UVA-II range | (Requires Experimental Verification) | - |
Expertise & Experience: The prediction for Benzyl 4-amino-2-hydroxybenzoate is based on first principles. Salicylates are effective UVB absorbers.[12] The addition of an amino group, a powerful auxochrome, would be expected to cause a bathochromic (red) shift, potentially pushing the absorption peak to a longer wavelength, possibly into the UVA-II range. This could make it a more broad-spectrum absorber than Benzyl Salicylate alone, a highly desirable trait. However, this remains a hypothesis until verified by the protocol below.
This protocol provides a self-validating method to determine and compare the UV absorption spectra of the esters.
-
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of each benzyl ester.
-
Materials:
-
UV-Visible Spectrophotometer (scanning range 190-400 nm)[14]
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Solvent: Ethanol or Cyclohexane (spectroscopic grade)
-
Benzyl esters for analysis
-
-
Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of the benzyl ester and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a stock solution of ~100 µg/mL.
-
Working Standard Preparation: Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL) in 10 mL volumetric flasks.[15]
-
Spectrophotometer Setup:
-
Spectral Scan:
-
Rinse a quartz cuvette with the highest concentration working standard and then fill it.
-
Place the cuvette in the sample holder and run a full spectral scan to identify the λmax.[17]
-
-
Quantitative Analysis (Beer-Lambert Law):
-
Set the spectrophotometer to read absorbance at the determined λmax.
-
Measure the absorbance of each working standard, starting from the least concentrated.[14]
-
Plot a calibration curve of Absorbance vs. Concentration. The curve should be linear with R² > 0.99.[15]
-
The molar absorptivity (ε) can be calculated from the slope of the line.
-
-
Trustworthiness: The linearity of the Beer-Lambert plot validates the assay. An R² value close to 1.0 confirms that the absorbance is directly proportional to the concentration, ensuring accurate determination of molar absorptivity.
Caption: Workflow for determining UV absorption characteristics.
Preservative Efficacy: A Structural Comparison
Parabens are esters of p-hydroxybenzoic acid, renowned for their broad-spectrum antimicrobial activity.[6][18][19] Benzyl Paraben is effective against fungi and bacteria and is used as a preservative in cosmetics and topical pharmaceuticals.[6] Its mechanism involves disrupting microbial cell membranes and interfering with key enzymes.[6]
Benzyl 4-amino-2-hydroxybenzoate, while not a paraben, shares structural elements that suggest potential antimicrobial activity. The phenolic hydroxyl group is a key feature in many preservatives. However, its efficacy relative to Benzyl Paraben is unknown and requires experimental validation through microbial challenge tests. Other preservatives like Benzyl Alcohol are also common and work best at a pH below 5.5, often in combination with other agents.[20][21]
Expertise & Experience: The position of the amino and hydroxyl groups on the ring of Benzyl 4-amino-2-hydroxybenzoate is critical. While the phenolic -OH is present, the electron-donating amino group may alter the molecule's acidity and interaction with microbial membranes compared to the simpler structure of Benzyl Paraben. This could either enhance or diminish its preservative action. Therefore, direct testing is essential.
In Vitro Safety Profile: Assessing Cytotoxicity
The safety of any cosmetic or pharmaceutical ingredient is paramount. An essential first step in safety assessment is evaluating in vitro cytotoxicity. The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[22] A reduction in metabolic activity in the presence of a test compound suggests a cytotoxic effect.
Trustworthiness: The MTT assay is a robust, widely accepted method for initial cytotoxicity screening. It provides a quantitative measure (IC50 value), allowing for direct comparison of the cytotoxic potential of different compounds.
-
Objective: To determine the concentration of each benzyl ester that inhibits cell viability by 50% (IC50).
-
Materials:
-
Human dermal fibroblasts or keratinocytes (e.g., HaCaT cell line)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23][24]
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[23]
-
Plate reader (absorbance at 570-590 nm)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[24]
-
Compound Treatment: Prepare serial dilutions of each benzyl ester in culture medium. Replace the old medium with medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.[24]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[25]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[23] Read the absorbance at 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot viability against compound concentration (log scale) to determine the IC50 value.
-
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Photostability: A Critical Parameter for UV Absorbers
A significant drawback of some UV filters is their tendency to degrade upon exposure to UV radiation, reducing their efficacy and potentially forming harmful byproducts.[26] Therefore, assessing the photostability of any compound intended for sunscreen use is a critical, non-negotiable step.
-
Objective: To quantify the degradation of a benzyl ester following exposure to a controlled dose of UV radiation.
-
Materials:
-
Methodology:
-
Sample Preparation: Prepare a solution of the benzyl ester in a suitable solvent (e.g., ethanol) at a known concentration. Apply a precise volume of the solution evenly onto the surface of a quartz plate and allow the solvent to evaporate, leaving a thin film.
-
Dark Control: Prepare an identical plate and wrap it in aluminum foil to serve as a dark control.[27]
-
UV Exposure: Place both the sample plate and the dark control in the solar simulator. Irradiate the sample with a defined dose of UV light (e.g., corresponding to a specific duration of sun exposure).
-
Extraction: After irradiation, extract the contents of both plates by washing the surface with a precise volume of methanol.
-
HPLC Analysis: Analyze the concentration of the parent benzyl ester in both the irradiated and dark control extracts using a validated HPLC method.
-
Data Analysis: Calculate the percentage of degradation by comparing the concentration of the ester in the irradiated sample to the dark control.
% Degradation = [1 - (Conc_Irradiated / Conc_DarkControl)] * 100
-
Trustworthiness: The inclusion of a dark control is essential to differentiate between photodegradation and any thermal degradation or evaporation that might occur during the experiment. This ensures that the measured loss is directly attributable to UV exposure.
Part 3: Expert Summary and Future Outlook
This guide establishes a comparative framework for evaluating Benzyl 4-amino-2-hydroxybenzoate against established benzyl esters.
-
Physicochemical Profile: Based on its structure, Benzyl 4-amino-2-hydroxybenzoate is predicted to be a lipophilic, water-insoluble solid, aligning it with typical cosmetic esters suitable for oil-in-water or water-in-oil emulsions.
-
Performance Potential:
-
UV Absorption: The molecule's hybrid structure (salicylate and aminobenzoate) is its most promising feature, suggesting potential for broad-spectrum UV absorption. Experimental verification of its λmax and molar absorptivity is the most critical next step.
-
Preservative Efficacy: While it possesses a phenolic hydroxyl group, its efficacy as a preservative compared to the industry-standard Benzyl Paraben is unknown and must be determined via microbial challenge testing.
-
Safety: As with any new chemical entity, a full safety profile must be established. The provided MTT assay protocol is an essential starting point for in vitro toxicological assessment.
-
References
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comparing the efficacy of different synthesis routes to Benzyl 4-amino-2-hydroxybenzoate
An In-Depth Technical Guide to the Synthesis of Benzyl 4-amino-2-hydroxybenzoate: A Comparative Analysis of Efficacy
Authored by a Senior Application Scientist
In the landscape of pharmaceutical intermediates and fine chemical synthesis, Benzyl 4-amino-2-hydroxybenzoate stands as a molecule of significant interest. Its structural motifs, combining a benzyl ester with the pharmacologically relevant 4-aminosalicylic acid (PAS) backbone, make it a versatile building block. However, the inherent multifunctionality of the starting material, 4-amino-2-hydroxybenzoic acid, presents a distinct synthetic challenge. The presence of three reactive sites—a carboxylic acid, a primary amine, and a phenolic hydroxyl group—necessitates a carefully considered synthetic strategy to achieve regioselective benzylation at the carboxyl group while preserving the amino and hydroxyl functionalities.
This guide provides a comparative analysis of the primary synthetic routes to Benzyl 4-amino-2-hydroxybenzoate. We will delve into the mechanistic rationale behind each approach, evaluate their relative efficacy based on experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Core Synthetic Challenge: Regioselectivity
The primary obstacle in synthesizing Benzyl 4-amino-2-hydroxybenzoate is controlling which functional group reacts with the benzylating agent. Direct esterification methods, while seemingly straightforward, risk concomitant N-benzylation of the aniline-like amino group and O-benzylation of the phenolic hydroxyl. Therefore, the choice of synthesis route hinges on balancing atom economy and procedural simplicity against the need for high selectivity and product purity.
Comparative Analysis of Synthetic Strategies
Two principal strategies dominate the synthesis of this target molecule: direct esterification and a more controlled, multi-step protection-esterification-deprotection sequence.
Strategy 1: Direct Fischer-Speier Esterification
This classical approach involves the direct reaction of 4-amino-2-hydroxybenzoic acid with benzyl alcohol under acidic catalysis, typically with the azeotropic removal of water to drive the equilibrium towards the ester product.
Mechanistic Rationale: The reaction proceeds via protonation of the carboxylic acid carbonyl, enhancing its electrophilicity for nucleophilic attack by benzyl alcohol. The use of a Dean-Stark apparatus with a refluxing, non-polar solvent like toluene or cyclohexane is a common method for removing the water byproduct.[1]
Advantages:
-
Atom Economy: This is a one-step process with a high degree of atom economy, as the only byproduct is water.
-
Simplicity: The procedure is relatively simple to set up and requires common laboratory reagents and equipment.
Disadvantages:
-
Lack of Selectivity: The acidic conditions required for esterification can also protonate the amino group, but competitive N-benzylation remains a significant risk, especially at elevated temperatures.
-
Harsh Conditions: The high temperatures and strong acids (like p-toluenesulfonic acid or sulfuric acid) can lead to degradation of the sensitive 4-aminosalicylic acid structure, resulting in lower yields and complex purification profiles.[1]
-
Potential for Racemization: While not applicable to this achiral molecule, it is a known issue for chiral amino acids under these conditions.[1]
Caption: Workflow for Direct Fischer-Speier Esterification.
Strategy 2: Amino-Group Protection Followed by Esterification
To circumvent the selectivity issues of the direct approach, a more robust strategy involves the temporary protection of the highly nucleophilic amino group. This ensures that benzylation occurs exclusively at the carboxylic acid. The most common protecting groups for anilines are the carbobenzyloxy (Cbz) and tert-butoxycarbonyl (Boc) groups.
A. N-Carbobenzyloxy (Cbz) Protection Route
This route involves protecting the 4-amino group with benzyl chloroformate, followed by esterification, and finally, removal of the Cbz group via catalytic hydrogenolysis.
Mechanistic Rationale:
-
Protection: The synthesis begins by reacting 4-aminosalicylic acid with benzyl chloroformate in a basic medium.[2] The primary amino group acts as a nucleophile, attacking the carbonyl carbon of the chloroformate to form a stable carbamate (Cbz-protected amine).
-
Esterification: With the amino group masked, the carboxylic acid can be selectively esterified. A common method is reaction with benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate.
-
Deprotection: The Cbz group is renowned for its clean removal under catalytic hydrogenation conditions (H₂ gas with a palladium catalyst, such as Pd/C).[3] This step cleaves the Cbz group to toluene and carbon dioxide, regenerating the free amine and yielding the final product.
Advantages:
-
High Selectivity: This method provides excellent control, preventing N-benzylation and leading to a cleaner product profile.
-
Mild Deprotection: Catalytic hydrogenation is a mild method that typically does not affect other functional groups like the benzyl ester or the aromatic ring.
Disadvantages:
-
Multiple Steps: The three-step process is longer and may result in a lower overall yield compared to the theoretical yield of a one-step reaction.
-
Catalyst Cost & Safety: Palladium catalysts can be expensive, and handling hydrogen gas requires specialized equipment and safety precautions.[3]
Sources
A Spectroscopic Guide to Differentiating Ortho-, Meta-, and Para-Substituted Benzyl Benzoates
For researchers and professionals in drug development and materials science, the precise characterization of isomeric compounds is a cornerstone of quality control and a prerequisite for understanding structure-activity relationships. The subtle shift of a substituent on a benzene ring from the ortho to the meta or para position can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of ortho-, meta-, and para-substituted benzyl benzoates, offering experimental data and the underlying principles to confidently distinguish between these isomers.
The Critical Importance of Isomeric Purity
Benzyl benzoate and its derivatives are widely used in pharmaceuticals and as fragrance ingredients[1]. The position of a substituent on either the benzyl or the benzoate ring can influence the molecule's conformation, polarity, and ability to interact with biological targets. Consequently, a robust and reliable method for differentiating between these isomers is not merely an academic exercise but a critical component of product development and safety assessment. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for this differentiation.
Differentiating Isomers with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for distinguishing between positional isomers due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Spectroscopy: A Tale of Symmetry and Chemical Shifts
The substitution pattern on the aromatic rings of benzyl benzoates directly impacts the chemical shifts and coupling patterns of the aromatic protons.
-
Para-Substituted Isomers: These isomers exhibit the highest degree of symmetry. For a para-substituted benzyl benzoate, the protons on the substituted ring will often appear as two distinct doublets, assuming the substituent is not a proton. This simplification of the spectrum is a key diagnostic feature.
-
Ortho-Substituted Isomers: With a lower degree of symmetry, ortho-isomers will display more complex splitting patterns in the aromatic region. The proximity of the substituent to the ester group can also induce significant downfield or upfield shifts for the neighboring protons due to steric and electronic effects.
-
Meta-Substituted Isomers: The aromatic protons of a meta-substituted ring will typically show four distinct signals, often with complex splitting patterns. A key feature to look for is a singlet corresponding to the proton situated between the two other substituents on the benzoate ring[2].
Table 1: Comparative ¹H NMR Data (δ, ppm in CDCl₃) for Representative Substituted Benzyl Benzoates
| Substituent Position | Representative Aromatic Proton Shifts (ppm) | Methylene Proton (CH₂) Shift (ppm) |
| Ortho-Nitro | 8.1-7.5 (complex multiplet) | ~5.5 |
| Meta-Nitro | 8.9-7.6 (complex multiplet, potential singlet) | ~5.4 |
| Para-Nitro | 8.3 (d), 8.2 (d) | ~5.4 |
| Para-Hydroxy | 7.9 (d), 6.9 (d) | ~5.3 |
Note: The chemical shifts are approximate and can vary based on the specific substituent and concentration.
¹³C NMR Spectroscopy: Counting the Carbons
The number of distinct signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, which is dictated by molecular symmetry.
-
Para-Isomers: Due to their symmetry, para-substituted benzyl benzoates will have fewer signals in the ¹³C NMR spectrum compared to their ortho and meta counterparts.
-
Ortho- and Meta-Isomers: These less symmetrical isomers will exhibit a greater number of signals, often with the full contingent of expected carbon resonances being visible. The chemical shift of the carbon atom bearing the substituent (ipso-carbon) and the ortho, meta, and para carbons relative to it provides a wealth of information about the electronic nature of the substituent.
Table 2: Comparative ¹³C NMR Data (δ, ppm in CDCl₃) for Representative Substituted Benzyl Benzoates
| Substituent Position | Representative Aromatic Carbon Shifts (ppm) | Carbonyl Carbon (C=O) Shift (ppm) |
| Ortho-Nitro | 150-124 | ~164 |
| Meta-Nitro | 148-122 | ~164 |
| Para-Nitro | 151-123 | ~164.5 |
| Para-Hydroxy | 162-115 | ~166 |
Note: The chemical shifts are approximate and can vary based on the specific substituent and concentration.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis of benzyl benzoate isomers.
-
Sample Preparation: Dissolve 5-10 mg of the purified benzyl benzoate isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Reference the spectra to TMS (0 ppm). Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the substitution pattern.
Distinguishing Isomers with Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For substituted benzyl benzoates, the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹) are particularly diagnostic for the substitution pattern on the aromatic ring.
-
Ortho-Disubstituted: A strong band is typically observed between 770-735 cm⁻¹.
-
Meta-Disubstituted: Two bands are characteristic: one strong band between 810-750 cm⁻¹ and another medium-intensity band between 725-680 cm⁻¹.
-
Para-Disubstituted: A single strong band appears in the range of 840-810 cm⁻¹.
The carbonyl (C=O) stretching frequency, typically around 1720 cm⁻¹, can also be influenced by the electronic nature of the substituent. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.
Table 3: Key IR Absorption Bands (cm⁻¹) for Differentiating Benzyl Benzoate Isomers
| Vibrational Mode | Ortho-Substituted | Meta-Substituted | Para-Substituted |
| C-H out-of-plane bend | 770-735 (strong) | 810-750 (strong), 725-680 (medium) | 840-810 (strong) |
| C=O stretch | ~1720 | ~1720 | ~1720 |
Experimental Protocol: IR Spectroscopy
Caption: Workflow for IR spectroscopic analysis of benzyl benzoate isomers.
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a disc. For liquid samples, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Data Acquisition: Record a background spectrum. Then, acquire the sample spectrum in the range of 4000-400 cm⁻¹ using an FTIR spectrometer.
-
Analysis: Identify the characteristic C-H out-of-plane bending and carbonyl stretching frequencies to determine the substitution pattern.
Mass Spectrometry: Fragmentation Patterns as a Clue
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While ortho, meta, and para isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ, particularly for certain substituents.
A notable phenomenon is the "ortho effect," which is often observed in ortho-substituted aromatic compounds containing a group with a hydrogen atom that can be abstracted by a neighboring substituent. For example, in ortho-nitrobenzyl benzoate, a characteristic fragmentation pathway involves the loss of a hydroxyl radical (•OH) from the molecular ion, which is not observed or is significantly less abundant in the meta and para isomers[3].
The base peak for unsubstituted benzyl benzoate is typically at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺). The benzyl cation (C₇H₇⁺) at m/z 91 is also a prominent fragment. The relative intensities of fragments can sometimes provide clues to the isomer's identity.
Table 4: Expected Differentiating Fragments in EI-MS of Nitro-Substituted Benzyl Benzoates
| Isomer | Key Differentiating Fragment Ion (m/z) | Fragmentation Pathway |
| Ortho-Nitro | [M-OH]⁺ | "Ortho effect" - intramolecular hydrogen abstraction |
| Meta-Nitro | [M-NO₂]⁺, [M-NO]⁺ | Standard fragmentation pathways |
| Para-Nitro | [M-NO₂]⁺, [M-NO]⁺ | Standard fragmentation pathways |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS analysis of benzyl benzoate isomers.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the isomers if they are in a mixture.
-
MS Analysis: The separated components are introduced into the mass spectrometer. Acquire mass spectra using electron ionization (EI) at 70 eV.
-
Data Analysis: Analyze the mass spectrum of each isomer, paying close attention to the molecular ion and characteristic fragment ions.
Synthesis of Substituted Benzyl Benzoates: A General Approach
A common and effective method for synthesizing substituted benzyl benzoates is through the esterification of the corresponding benzoic acid with the appropriate benzyl alcohol, or the reaction of a substituted benzoyl chloride with a substituted benzyl alcohol. For example, to synthesize para-nitrobenzyl benzoate, one could react para-nitrobenzoyl chloride with benzyl alcohol in the presence of a base like pyridine.
General Synthesis Protocol:
-
In a round-bottom flask, dissolve the substituted benzoyl chloride (1 equivalent) in a dry, inert solvent such as dichloromethane.
-
Add the substituted benzyl alcohol (1 equivalent) and a base like pyridine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The differentiation of ortho-, meta-, and para-substituted benzyl benzoates is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive information regarding the substitution pattern due to the clear influence of molecular symmetry on the spectra. IR spectroscopy serves as a rapid and effective method for confirming the substitution pattern through the analysis of C-H out-of-plane bending vibrations. Mass spectrometry, particularly for ortho-substituted isomers with specific functionalities, can offer unique fragmentation patterns that aid in their identification. By employing these techniques in a complementary fashion, researchers can confidently elucidate the structure of their synthesized or isolated benzyl benzoate derivatives, ensuring the integrity and quality of their work.
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Comparative Evaluation of Drug-Like Properties in Novel Aminobenzoate Derivatives
Executive Summary & Rationale
As an Application Scientist overseeing early-phase drug discovery, I frequently encounter the aminobenzoate scaffold—particularly para-aminobenzoic acid (PABA) derivatives—as a highly versatile pharmacophore. Due to their structural plasticity, which allows for facile substitutions at both the amino and carboxyl termini, these compounds can be finely tuned to optimize lipophilicity, target affinity, and metabolic stability[1].
This guide provides a rigorous comparison of novel aminobenzoate derivatives against standard therapeutics (e.g., donepezil, rivastigmine, ciprofloxacin). It details their comparative pharmacodynamics, ADMET profiles, and the self-validating experimental protocols required for their robust evaluation.
Comparative Pharmacodynamics: Efficacy Across Therapeutic Targets
Aminobenzoates have demonstrated significant polypharmacology, acting as potent anti-cholinesterase agents, antimicrobial compounds, and carbonic anhydrase inhibitors[1][2].
Anti-Cholinesterase Activity (Alzheimer’s Disease Models)
Recent in vitro evaluations of PABA derivatives exhibit robust inhibition of acetylcholinesterase (AChE). The causality behind this efficacy lies in the electron-rich aromatic ring and hydrogen-bonding capabilities of the aminobenzoate core, which effectively anchor the molecule within the peripheral anionic site (PAS) and catalytic active site (CAS) of AChE[1].
When compared to standard Alzheimer's treatments like Rivastigmine and Tacrine, specific aminobenzoate derivatives demonstrate highly competitive, and sometimes superior, binding affinities.
Table 1: Quantitative Comparison of AChE and hCA Inhibition[1][2]
| Compound / Derivative | Target | IC50 (µM) | Ki (nM) | Reference Standard | Standard IC50/Ki |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | AChE | 7.49 ± 0.16 | 8.14 ± 0.65 | Rivastigmine | ~8.0 - 10.0 µM |
| Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline | AChE | N/A | 13.62 - 33.00 | Tacrine (TAC) | ~15.0 - 25.0 nM |
| Methyl 4-aminobenzoate derivative (P4) | hCA-II | 0.33 ± 0.05 | 330 | Acetazolamide | ~0.25 µM |
Antimicrobial and Anticancer Efficacy
Beyond neurodegenerative targets, triazolethiol and 2-phenoxyethyl derivatives of aminobenzoates have shown superior antibacterial activity against E. coli and S. aureus compared to standard agents like ciprofloxacin[1][3]. In oncology models, specific chloro-anilinoquinoline PABA derivatives inhibited MCF-7 breast cancer cells with IC50 values ranging from 3.42 to 23.32 µM, directly competing with the efficacy of doxorubicin[1].
Evaluating Drug-Like Properties (ADMET)
To transition from a "hit" to a "lead," aminobenzoate derivatives must exhibit favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
In Silico Predictions and The BOILED-Egg Model
Before moving to resource-intensive in vitro testing, compounds are subjected to predictive modeling. Methyl 4-aminobenzoate derivatives consistently show zero violations of Lipinski’s Rule of Five[2]. The BOILED-Egg (Brain Or IntestinaL EstimateD permeation method) model confirms that lipophilic ester modifications enhance gastrointestinal absorption while selectively tuning blood-brain barrier (BBB) permeability—a critical factor for CNS targets like AChE[2].
Sequential ADMET and efficacy evaluation workflow for novel aminobenzoate derivatives.
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that experimental protocols must include internal controls to validate the assay's integrity in real-time. A protocol without self-validation is merely a recipe; a self-validating protocol is a scientific instrument.
Protocol 1: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)
Objective: Determine the IC50 and Ki of aminobenzoate derivatives against AChE. Mechanistic Causality: Ellman's method relies on the cleavage of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) absorbing at 412 nm. Self-Validation System: We include a blank (buffer + DTNB + ATCh, no enzyme) to account for spontaneous ATCh hydrolysis, and a positive control (Donepezil) to ensure enzyme activity and assay sensitivity align with historical baselines.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly maintained because it is the optimal pH for both AChE catalytic efficiency and the nucleophilic attack required for DTNB reactivity.
-
Inhibitor Dilution: Dissolve the aminobenzoate derivative in DMSO. Ensure the final assay concentration of DMSO is <1%. Causality: Concentrations >1% induce solvent-mediated enzyme denaturation, artificially inflating apparent inhibition.
-
Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL enzyme (AChE, 0.22 U/mL), and 20 µL of the inhibitor. Incubate at 25°C for 15 minutes. Causality: Pre-incubation allows for steady-state thermodynamic binding between the inhibitor and the enzyme before the competing substrate is introduced.
-
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM).
-
Kinetic Readout: Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the kinetic curve. Determine IC50 using non-linear regression.
Protocol 2: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Assess the passive gastrointestinal absorption potential of the derivatives. Self-Validation System: Include a highly permeable reference (Verapamil) and a poorly permeable reference (Ranitidine). If the reference drugs fall outside their established Papp (apparent permeability) ranges, the artificial lipid membrane integrity is compromised, and the entire plate's data must be discarded.
Step-by-Step Methodology:
-
Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to mimic the lipid bilayer.
-
Donor/Acceptor Assembly: Add 150 µL of the aminobenzoate compound (100 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.
-
Incubation: Sandwich the plates and incubate at room temperature for 16 hours in a humidity chamber. Causality: High humidity prevents well evaporation, which would alter concentration gradients and skew Papp calculations.
-
Quantification: Separate the plates. Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Compute Papp using the standard steady-state flux equation.
Mechanistic Insights: Structural Basis of Activity
The efficacy of aminobenzoate derivatives is heavily dictated by their conformational preferences. Quantum mechanical studies using Density Functional Theory (DFT) and Surface Enhanced Raman Spectroscopy (SERS) have elucidated how these molecules interact with biological membranes and target proteins[4].
For instance, the addition of a bulky, electron-withdrawing group at the para-position restricts the rotational freedom of the carboxylate. This steric hindrance forces the molecule into a bioactive conformation that perfectly aligns with the hydrophobic pocket of the AChE active site, bridging both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS).
Dual-site binding mechanism of aminobenzoate derivatives inhibiting Acetylcholinesterase.
Conclusion
The derivatization of the aminobenzoate scaffold offers a highly tractable pathway for discovering novel therapeutics with favorable drug-like properties. By systematically comparing their pharmacodynamics against standard agents and rigorously profiling their ADMET characteristics through self-validating protocols, researchers can efficiently identify lead compounds with high translational potential. The integration of predictive in silico models with robust in vitro assays ensures that only the most viable candidates progress to in vivo studies.
References
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: National Library of Medicine (NIH / PMC) URL:[Link]
-
Modeling the Conformational Preference, Spectral Analysis and Other Quantum Mechanical Studies on Three Bioactive Aminobenzoate Derivatives Source: Taylor & Francis Online URL:[Link]
-
Boiled‐Egg representation of methyl 4‐aminobenzoate derivatives Source: ResearchGate URL:[Link]
Sources
Proper Disposal of Benzyl 4-amino-2-hydroxybenzoate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop; it is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Benzyl 4-amino-2-hydroxybenzoate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are based on established safety protocols for similar chemical compounds and general guidelines from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Immediate Safety and Hazard Assessment
Benzyl 4-amino-2-hydroxybenzoate, while not having an exhaustive toxicological profile in publicly available literature[1], belongs to a class of aromatic amines and benzoate esters. Structurally similar compounds, such as benzyl 4-hydroxybenzoate and benzyl benzoate, are known to cause skin and eye irritation and may be harmful to aquatic life.[2][3][4][5][6][7] Therefore, it is imperative to handle Benzyl 4-amino-2-hydroxybenzoate and its waste with the utmost care, treating it as hazardous material.
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal and Handling Parameters
The following table summarizes the key handling and disposal information for Benzyl 4-amino-2-hydroxybenzoate, based on guidelines for analogous compounds and general laboratory waste regulations.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Classification should be performed in accordance with US EPA guidelines (40 CFR 261.3) and local regulations. | [8] |
| Primary Disposal Route | Dispose of contents and container at an approved waste disposal facility.[2] Never dispose of this chemical down the drain or in regular trash.[9] | |
| Waste Segregation | Collect and store waste in separate, designated containers.[10] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. | |
| Container Requirements | Use chemically compatible, leak-proof containers with secure closures.[9] Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9] | |
| Spill Management | In case of a spill, absorb with an inert material and collect for disposal as hazardous waste.[5] Ensure the area is well-ventilated. |
Experimental Workflow for Disposal
The proper disposal of Benzyl 4-amino-2-hydroxybenzoate and associated contaminated materials is a multi-step process that requires careful planning and execution.
Caption: Disposal decision workflow for Benzyl 4-amino-2-hydroxybenzoate.
Detailed Disposal Protocols
-
Preparation :
-
Personal Protective Equipment (PPE) : Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
-
Waste Containers : Obtain designated and properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department. Ensure you have separate containers for solid and liquid waste.[11]
-
-
Waste Segregation and Collection :
-
Solid Waste :
-
Collect any unused or expired solid Benzyl 4-amino-2-hydroxybenzoate in its original container or a clearly labeled, sealed waste bag.
-
Contaminated disposable labware, such as weighing paper, gloves, and pipette tips, should also be collected in this container.
-
Place all solid waste into the designated solid hazardous waste container.
-
-
Liquid Waste :
-
Collect all solutions containing Benzyl 4-amino-2-hydroxybenzoate in a designated, leak-proof liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible wastes.[12] Consult your institution's EHS guidelines for specific instructions on mixing solvent wastes.
-
Ensure the pH of the waste is within the acceptable range for your facility's disposal procedures. Neutralization may be required for acidic or basic solutions, but this should be done with caution to avoid any adverse reactions.[13]
-
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[10]
-
-
Interim Storage :
-
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[12]
-
This area should be under the direct control of laboratory personnel and away from general laboratory traffic.[14]
-
Ensure all containers are properly sealed and labeled with the words "Hazardous Waste," the full chemical name, and the accumulation start date.[9]
-
Secondary containment, such as a tray or bin, is highly recommended to contain any potential leaks.[12]
-
-
Final Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
-
Never attempt to dispose of Benzyl 4-amino-2-hydroxybenzoate through incineration or by treating it as general laboratory waste without explicit approval and protocols from your EHS department.
-
Chemical Incompatibilities
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Cationic compounds[15]
Regulatory Framework
The disposal of all laboratory chemical waste is governed by federal and state regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[9] In an academic setting, Subpart K of the RCRA regulations offers an alternative set of requirements for managing hazardous waste in laboratories.[16] Furthermore, OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of hazardous chemicals.[17][18][19][20][21]
By adhering to these established protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
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OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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Safety data sheet. (2013, October 9). British Pharmacopoeia. Retrieved from [Link]
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Benzyl benzoate. (n.d.). Consolidated Chemical. Retrieved from [Link]
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The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
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STAGE - 3. (n.d.). Retrieved from [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
4-[(2-phenylbenzoyl)amino]benzoic Acid Env. Fate/Transport. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
What ingredients are incompatible with sodium benzoate? (2024, January 14). Chemists Corner. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
-
What You Should Know about Sodium Benzoate. (2026, February 14). WebMD. Retrieved from [Link]
-
In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University. Retrieved from [Link]
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Cancer Association of South Africa (CANSA) Fact Sheet and Position Statement on Sodium Benzoate and Vitamin C. (2015, February 17). Retrieved from [Link]
-
ff Reg Review Risk Assessment Template. (2020, September 30). Regulations.gov. Retrieved from [Link]
-
Benzyl Benzoate: Human Health Scoping Document in Support of Registration. (2016, March 14). Regulations.gov. Retrieved from [Link]
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Benzyl Benzoate. (n.d.). Kasturi Aromatics. Retrieved from [Link]
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Compatibility of 10% sodium benzoate plus 10% sodium phenylacetate with various flavored vehicles. (1994, October 1). PubMed. Retrieved from [Link]
-
Safety Data Sheet: benzyl benzoate. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
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Benzyl 4-amino-2-hydroxybenzoate (C14H13NO3). (n.d.). PubChem. Retrieved from [Link]
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Classification chart of chemically hazardous waste. (2022, September). Environmental Science Center, The University of Tokyo. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2026, March 20). U.S. Environmental Protection Agency. Retrieved from [Link]
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4-Hydroxybenzoic acid benzyl. (n.d.). J-GLOBAL. Retrieved from [Link]
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Benzyl Benzoate (CAS no. 120-51-4). (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
